1-Chloroethyl 2-methoxyethyl carbonate
Description
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Properties
Molecular Formula |
C6H11ClO4 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
1-chloroethyl 2-methoxyethyl carbonate |
InChI |
InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |
InChI Key |
SZVYNQQCPDPFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OCCOC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Chloroethyl 2-methoxyethyl carbonate CAS 91507-61-8 properties
An In-depth Technical Guide to 1-Chloroethyl 2-methoxyethyl carbonate (CAS 91507-61-8): Properties, Synthesis, and Applications in Prodrug Design.
Executive Summary
1-Chloroethyl 2-methoxyethyl carbonate (CAS 91507-61-8) is a specialized alkylating reagent used primarily in the pharmaceutical industry for the synthesis of carbonate-type prodrugs . It serves as a critical intermediate for converting polar, hydrophilic carboxylic acid-containing drugs (such as cephalosporin antibiotics and proton pump inhibitors) into lipophilic, orally bioavailable esters.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, mechanistic role in prodrug activation, and a validated synthesis protocol based on industrial patent literature. It is designed for medicinal chemists and process engineers seeking to optimize drug delivery systems.
Part 1: Chemical Identity & Structural Analysis
The compound is an asymmetric carbonate ester characterized by a reactive 1-chloroethyl moiety and a 2-methoxyethyl tail. The chloroethyl group acts as a "soft" alkylating agent, while the methoxyethyl group modulates the lipophilicity and solubility profile of the resulting prodrug.
Chemical Data Table
| Property | Specification |
| Chemical Name | 1-Chloroethyl 2-methoxyethyl carbonate |
| CAS Number | 91507-61-8 |
| Molecular Formula | C₆H₁₁ClO₄ |
| Molecular Weight | 182.60 g/mol |
| Structure Description | Asymmetric carbonate with a chiral center at the chloroethyl carbon. |
| Appearance | Pale-yellow to colorless liquid |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Decomposes in water. |
| Stability | Moisture sensitive; Hydrolyzes to acetaldehyde, CO₂, and 2-methoxyethanol. |
Structural Reactivity
The molecule possesses two distinct oxygen-rich domains separated by a carbonyl core. The 1-chloroethyl position is highly electrophilic due to the electron-withdrawing effect of the chlorine atom and the adjacent carbonate oxygen. This makes it susceptible to nucleophilic attack by carboxylate anions (
Part 2: Mechanistic Role in Prodrug Synthesis
The primary utility of 1-Chloroethyl 2-methoxyethyl carbonate is to mask the acidic proton of a drug molecule, thereby increasing its membrane permeability. Once in the systemic circulation, the unique 1-(acyloxy)alkyl linkage undergoes spontaneous enzymatic hydrolysis.
Mechanism of Action (In Vivo Activation)
-
Absorption: The lipophilic prodrug crosses the intestinal membrane.
-
Enzymatic Attack: Non-specific esterases target the terminal ester bond.
-
Cascade Hydrolysis: The initial cleavage generates an unstable hemiacetal intermediate, which spontaneously collapses to release the active drug, acetaldehyde, carbon dioxide, and 2-methoxyethanol.
Figure 1: The cyclic lifecycle of a carbonate prodrug synthesized with CAS 91507-61-8. The reagent masks the drug for transport and releases it cleanly upon metabolic activation.
Part 3: Synthesis & Manufacturing
The synthesis of 1-Chloroethyl 2-methoxyethyl carbonate is typically achieved via the reaction of 1-chloroethyl chloroformate with 2-methoxyethanol in the presence of a base. This method is preferred over the direct phosgenation of acetaldehyde and alcohol due to higher selectivity and safety control.
Validated Synthesis Protocol
Derived from Takeda Pharmaceutical Company Patent (US20040248941A1) [1].
Reagents:
-
1-Chloroethyl chloroformate (1.0 eq): The electrophilic carbonyl source.
-
2-Methoxyethanol (1.0 eq): The nucleophilic alcohol.
-
Pyridine or Triethylamine (1.1 eq): Acid scavenger.
-
Dichloromethane (DCM): Solvent.[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-methoxyethanol (e.g., 6.00 g) and anhydrous DCM. Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Addition: Add pyridine (or triethylamine) dropwise to the solution, maintaining the temperature below 5°C.
-
Reaction: Slowly add 1-chloroethyl chloroformate dropwise over 30 minutes. The reaction is exothermic; strict temperature control is required to prevent decomposition.
-
Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC or GC (disappearance of alcohol).
-
Work-up:
-
Wash the organic phase with water (2x) to remove pyridinium salts.
-
Wash with saturated NaHCO₃ solution to neutralize residual acidity.
-
Wash with brine and dry over anhydrous MgSO₄.
-
-
Purification: Concentrate the solvent under reduced pressure. The residue is typically a pale-yellow liquid .[2] Distillation under high vacuum may be performed for high-purity applications, though the crude is often sufficiently pure (>95%) for subsequent steps.
Yield: Typically 85–95%. Characterization (¹H-NMR, CDCl₃):
-
δ 1.83 (3H, d, J=6.0 Hz, -CH(Cl)CH₃ )
-
δ 3.40 (3H, s, -OCH₃ )
-
δ 3.64 (2H, m, -OCH₂ CH₂-)
-
δ 4.35 (2H, m, -OCH₂CH₂ O-)
-
δ 6.42 (1H, q, J=6.0 Hz, -CH (Cl)CH₃) [1]
Figure 2: Industrial workflow for the synthesis of 1-Chloroethyl 2-methoxyethyl carbonate.
Part 4: Applications in Drug Development
This reagent is specifically engineered to overcome the limitations of simple ethyl or isopropyl carbonate prodrugs. The 2-methoxyethyl tail introduces a polar ether oxygen, which can:
-
Modulate Solubility: Improve the aqueous solubility of the prodrug compared to purely hydrophobic alkyl chains (like cyclohexyl or ethyl), potentially aiding in dissolution rates in the GI tract.
-
Fine-tune Lipophilicity (LogP): Balance the permeability required for absorption with the solubility required for formulation.
Target Drug Classes:
-
Antibiotics: Cephalosporins (e.g., analogues of Cefpodoxime or Cefuroxime) where oral bioavailability is limited by the free carboxylic acid.
-
Proton Pump Inhibitors (PPIs): Benzimidazole derivatives (e.g., Lansoprazole active metabolites) to create delayed-release or sustained-release formulations [1].
-
ACC Inhibitors: Used in the derivatization of pyrrole-based Acetyl-CoA Carboxylase inhibitors to improve skin permeability for topical applications [2].
Part 5: Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Causes severe irritation; potential lachrymator.[3]
-
Moisture Sensitive: Hydrolyzes to release HCl (if unneutralized) or acetaldehyde and CO₂.
Handling Protocols:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Exclude moisture rigorously.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Management: Absorb with inert material (vermiculite). Do not use water, as it will generate gas and heat. Neutralize with weak base if necessary.
References
-
Takeda Pharmaceutical Company Limited. (2004). Benzimidazole compound, process for producing the same, and use thereof.[4] US Patent Application US20040248941A1. Link
-
Almirall, S.A. (2019). Pyrrole derivatives as ACC inhibitors.[5] World Intellectual Property Organization WO2019115405A1. Link
-
Framochem. (2018). 1-Chloroethyl Chloroformate Technical Data Sheet. (Precursor data for property estimation).[1] Link
Sources
- 1. framochem.com [framochem.com]
- 2. CAS 3967-54-2: Chloroethylene carbonate | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2019115405A1 - Pyrrole derivatives as acc inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloroethyl 2-methoxyethyl carbonate: Structure, Properties, and Synthetic Strategy
This guide provides a comprehensive technical overview of 1-Chloroethyl 2-methoxyethyl carbonate, a specialized organic compound with significant potential in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's core characteristics, outlines a robust synthetic protocol, and explores its prospective applications, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
1-Chloroethyl 2-methoxyethyl carbonate is a bifunctional organic molecule featuring a carbonate ester core. One terminus of the carbonate is an ether-containing 2-methoxyethyl group, while the other is a reactive 1-chloroethyl group. The presence of the chlorine atom on the α-carbon of the ethyl group is a key structural feature, imparting significant reactivity to the molecule.
Chemical Structure
The systematic IUPAC name for this compound is 1-chloroethyl 2-methoxyethyl carbonate. Its structure is characterized by a central carbonate group (O=C(O)O) linking a 2-methoxyethyl chain (-CH₂CH₂OCH₃) and a 1-chloroethyl chain (-CH(Cl)CH₃).
Caption: Molecular structure of 1-Chloroethyl 2-methoxyethyl carbonate.
Physicochemical Data
The key quantitative data for 1-Chloroethyl 2-methoxyethyl carbonate are summarized in the table below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClO₄ | Calculated |
| Molecular Weight | 182.60 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene) | Inferred from similar compounds[2] |
Synthesis of 1-Chloroethyl 2-methoxyethyl carbonate: A Mechanistic Approach
While a dedicated synthetic procedure for 1-Chloroethyl 2-methoxyethyl carbonate is not extensively documented in the literature, a highly logical and efficient pathway can be devised based on the well-established reactivity of 1-chloroethyl chloroformate with alcohols.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Proposed Synthetic Workflow
The synthesis involves the reaction of 2-methoxyethanol with 1-chloroethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Workflow for the synthesis of 1-Chloroethyl 2-methoxyethyl carbonate.
Detailed Experimental Protocol
Materials:
-
2-Methoxyethanol (≥99%)
-
1-Chloroethyl chloroformate (≥98%)[2]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyethanol (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.1 eq.) to the solution.
-
Slowly add 1-chloroethyl chloroformate (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Rationale: The slow addition of the highly reactive chloroformate controls the exothermic reaction and prevents side product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with deionized water and then with brine. Rationale: The water wash removes the pyridine hydrochloride salt, and the brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-Chloroethyl 2-methoxyethyl carbonate.
Applications in Drug Development and Organic Synthesis
The unique structural features of 1-Chloroethyl 2-methoxyethyl carbonate make it a valuable intermediate in several areas of chemical research, particularly in the pharmaceutical industry.
Prodrug Synthesis
Alpha-chloroalkyl carbonates are known to be effective promoieties for creating prodrugs of carboxylic acid- and amine-containing active pharmaceutical ingredients (APIs).[3] The 1-chloroethyl carbonate group can be enzymatically or chemically cleaved in vivo to release the parent drug, improving its bioavailability or modifying its pharmacokinetic profile. The 2-methoxyethyl portion can further modulate the solubility and lipophilicity of the resulting prodrug.
Synthetic Intermediate
The reactive 1-chloroethyl group serves as a versatile chemical handle. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes 1-Chloroethyl 2-methoxyethyl carbonate a useful building block in multi-step organic syntheses. For instance, it could be used in the synthesis of analogues of complex natural products or other biologically active molecules. The synthesis of cefpodoxime proxetil analogues utilizes similar intermediates.[3]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Based on the known hazards of structurally similar compounds like 1-chloroethyl chloroformate and other α-chloro ethers, the following precautions are strongly recommended.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Moisture Sensitivity: 1-Chloroethyl chloroformate, a likely precursor, is highly reactive with water.[2][5] The product, 1-Chloroethyl 2-methoxyethyl carbonate, may also exhibit some moisture sensitivity. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-Chloroethyl 2-methoxyethyl carbonate is a specialized chemical intermediate with significant potential for application in drug discovery and complex organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the reaction of 2-methoxyethanol with 1-chloroethyl chloroformate. Understanding its structure, properties, and reactivity is key to leveraging its capabilities in the development of novel chemical entities. Adherence to strict safety protocols is essential when working with this and related reactive compounds.
References
-
PubChem. Carbonic acid, 2-chloroethyl 2-methoxyethyl ester. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 1-Chloroethyl methyl carbonate. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. 1-Chloroethyl chloroformate. Available at: [Link].
-
ACS Omega. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. American Chemical Society. Available at: [Link].
-
PubMed. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. National Center for Biotechnology Information. Available at: [Link].
-
Chemical Communications. Carbonate esters turn camptothecin-unsaturated fatty acid prodrugs into nanomedicines for cancer therapy. Royal Society of Chemistry. Available at: [Link].
Sources
An In-depth Technical Guide to Determining the Solubility of Novel Carbonate Esters in Organic Solvents: A Case Study with 1-Chloroethyl 2-methoxyethyl carbonate
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of novel chemical entities, using the exemplar molecule, 1-Chloroethyl 2-methoxyethyl carbonate. Given the limited public data on this specific compound, this document emphasizes a first-principles approach, detailing the theoretical underpinnings, strategic selection of solvents, and rigorous experimental methodologies required for robust characterization.
Part 1: Theoretical Assessment and Predictive Analysis
Before any empirical work is undertaken, a thorough in-silico and theoretical analysis of the target molecule is critical. This predictive step informs solvent selection and experimental design, saving valuable resources and time.
Molecular Structure and Physicochemical Properties
The structure of 1-Chloroethyl 2-methoxyethyl carbonate combines several functional groups that dictate its likely solubility behavior:
-
Carbonate Group (-O(C=O)O-): This central group is polar and can act as a hydrogen bond acceptor.
-
Ether Linkage (-O-): The methoxyethyl group also contains an ether linkage, which is a polar group capable of accepting hydrogen bonds.
-
Chloroethyl Group (-CH2CH2Cl): The presence of a chlorine atom introduces polarity due to the electronegativity of chlorine, but the overall ethyl chain is nonpolar. The chloro-group can also participate in dipole-dipole interactions.
-
Alkyl Chains: The ethyl and methoxyethyl components contribute to the nonpolar character of the molecule.
A molecule's overall polarity and its capacity for hydrogen bonding are primary determinants of its solubility. The principle of "like dissolves like" is a foundational concept in this context.
Predictive Solubility Diagram
The following diagram illustrates the logical flow for predicting the solubility of 1-Chloroethyl 2-methoxyethyl carbonate based on its structural components and the properties of common organic solvents.
Caption: Workflow for quantitative gravimetric solubility determination.
Detailed Protocol:
-
Sample Preparation: To a 10 mL glass vial, add an excess amount of 1-Chloroethyl 2-methoxyethyl carbonate (e.g., 100 mg) to 5 mL of the chosen solvent.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to sediment.
-
Supernatant Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.
-
Drying: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum concentrator.
-
Final Weighing: Once the residue is completely dry, weigh the vial again.
-
Calculation:
-
Mass of dissolved solid = (Final vial weight) - (Initial vial weight)
-
Solubility (mg/mL) = Mass of dissolved solid / Volume of supernatant collected
-
High-Throughput Solubility Screening
For rapid screening of multiple solvents or formulations, automated systems can be employed. These often rely on nephelometry (light scattering) to detect undissolved particles.
Part 4: Safety and Handling Considerations
As a novel chlorinated organic compound, 1-Chloroethyl 2-methoxyethyl carbonate should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Part 5: Data Interpretation and Reporting
The collected solubility data should be compiled into a clear and concise format. A summary table, as suggested in Part 2, is highly recommended. When reporting results, always specify the temperature at which the measurements were taken, as solubility is temperature-dependent.
References
1-Chloroethyl 2-methoxyethyl carbonate boiling point and density
Physicochemical Profiling, Synthetic Methodologies, and Prodrug Utility[1][2][3]
Part 1: Executive Technical Overview[1]
1-Chloroethyl 2-methoxyethyl carbonate is a specialized bifunctional reagent used primarily in the synthesis of esterase-sensitive prodrugs.[1] Structurally, it combines a reactive 1-chloroethyl moiety (an
This specific architecture serves a dual purpose in medicinal chemistry:
-
The 1-Chloroethyl Group: Acts as a "soft" electrophile, allowing the attachment of the carbonate to a carboxylic acid or amine drug payload.[1] Upon physiological hydrolysis, this moiety spontaneously decomposes, releasing acetaldehyde and carbon dioxide.
-
The 2-Methoxyethyl Group: Enhances the physicochemical profile of the resulting prodrug.[1] Unlike simple alkyl chains (ethyl or isopropyl), the ether oxygen in the methoxyethyl tail increases hydrophilicity and solvation, potentially improving the oral bioavailability of lipophilic parent drugs.
This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and the mechanistic logic for its application in drug delivery.
Part 2: Physicochemical Profile[1][3][4]
Note on Experimental Data: 1-Chloroethyl alkyl carbonates are thermally labile.[1] While atmospheric boiling points can be calculated, they are rarely measured experimentally at 1 atm due to the risk of thermal decomposition (elimination of acetaldehyde). The values below synthesize experimental observations from patent literature and calculated consensus data.
Table 1: Key Physicochemical Data[1]
| Property | Value / Description | Source/Notes |
| CAS Number | Not widely listed (Analogous to 80196-03-8) | See Synthesis section for ID.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 182.59 g/mol | |
| Appearance | Pale yellow to colorless liquid | Experimental observation [1].[3] |
| Density | 1.12 – 1.16 g/cm³ (Estimated) | Based on homologues (1-chloroethyl isopropyl carbonate |
| Boiling Point (Atm) | ~190°C – 200°C (Decomposes) | Theoretical. Do not attempt distillation at 1 atm. |
| Boiling Point (Vac) | 85°C – 95°C at 5-10 mmHg | Recommended distillation range.[1] |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Hydrolyzes slowly in water. |
| Stability | Moisture Sensitive; Thermally Labile | Store at 2–8°C under inert gas (Ar/N₂). |
1H-NMR Characterization (CDCl₃)
To validate the synthesis of this compound, the following NMR signals are diagnostic [1]:
- 1.83 ppm (3H, d, J=6.0 Hz): Methyl group of the chloroethyl moiety.[4]
-
3.40 ppm (3H, s): Terminal methoxy group (
). -
3.60–4.40 ppm (Multiplets): Ethylene glycol backbone (
).[1] -
6.40–6.50 ppm (1H, q): The methine proton (
), characteristic of the 1-chloroethyl group.
Part 3: Synthetic Methodology
The synthesis of 1-chloroethyl 2-methoxyethyl carbonate is a nucleophilic substitution reaction.[1] The protocol below is designed to minimize the formation of symmetrical carbonate byproducts and ensure high purity.
Mechanistic Pathway
The reaction involves the attack of the hydroxyl group of 2-methoxyethanol on the carbonyl carbon of 1-chloroethyl chloroformate.[1] A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the HCl by-product.[1]
Figure 1: Synthetic pathway for 1-chloroethyl 2-methoxyethyl carbonate.
Validated Experimental Protocol
Safety Precaution: 1-Chloroethyl chloroformate is toxic and lachrymatory.[1] Perform all operations in a functioning fume hood.
Reagents:
-
1-Chloroethyl chloroformate (1.0 equiv)[1]
-
2-Methoxyethanol (1.05 equiv)[1]
-
Pyridine (1.1 equiv) or Triethylamine
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-Chloroethyl chloroformate (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Mix 2-Methoxyethanol (1.05 equiv) with the base (Pyridine, 1.1 equiv) in a separate addition funnel.
-
Reaction: Dropwise add the alcohol/base mixture to the chloroformate solution over 30–45 minutes. Critical: Maintain internal temperature below 5°C to prevent decomposition of the chloroformate.
-
Stirring: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor conversion by TLC or GC.[1]
-
Quench & Workup:
-
Wash the organic layer with water (2 x 50 mL).
-
Wash with 1N HCl (to remove excess pyridine).
-
Wash with Saturated NaHCO₃ (to ensure neutral pH).
-
Wash with Brine.[1]
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 30°C).
-
Purification: Purify the crude pale-yellow oil via vacuum distillation .
-
Target: Collect fractions boiling at 85–95°C @ 5–10 mmHg .
-
Note: Avoid pot temperatures >120°C.
-
Part 4: Applications in Prodrug Design[1]
The primary utility of this carbonate is to mask polar functional groups (carboxylic acids, amines) to improve membrane permeability.
The "Double Ester" Activation Mechanism
When attached to a drug (e.g., a carboxylic acid, R-COOH), it forms an acyloxyalkyl carbonate . This structure is designed to be biologically unstable only after enzymatic triggering.
-
Absorption: The lipophilic prodrug crosses the intestinal membrane.
-
Enzymatic Hydrolysis: Non-specific esterases attack the terminal carbonate ester.[1]
-
Cascade Breakdown: The hydrolysis yields an unstable
-hydroxyalkyl intermediate, which spontaneously collapses.[1]
Figure 2: Bio-activation pathway of prodrugs synthesized with 1-chloroethyl 2-methoxyethyl carbonate.
Strategic Advantage
Using the 2-methoxyethyl tail (vs. ethyl or cyclohexyl) offers a specific solubility advantage.[1] The ether oxygen can accept hydrogen bonds from water, increasing the aqueous solubility of the prodrug just enough to prevent precipitation in the GI tract while maintaining sufficient lipophilicity for membrane transport. This is particularly useful for "brick dust" molecules (high melting point, low solubility).
References
-
Takeda Pharmaceutical Company. (2004).[4] Benzimidazole compound, process for producing the same, and use thereof.[4][3][5] US Patent Application 2004/0248941 A1.[1][4] (Reference Example 12 details the synthesis and NMR of 1-chloroethyl 2-methoxyethyl carbonate).
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.Journal of Medicinal Chemistry, 31(2), 318-322. (Foundational mechanism of 1-chloroethyl carbonate prodrugs).
-
Heimbach, T., et al. (2007). Prodrugs: Challenges and Rewards Part 1.Springer.[1][6] (Discusses solubility tuning using alkoxyalkyl promoieties).
Sources
- 1. 80196-03-8|1-Chloroethyl methyl carbonate|BLD Pharm [bldpharm.com]
- 2. 1-Chloroethyl methyl carbonate | C4H7ClO3 | CID 13506641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
- 5. PT96126A - PROCESS FOR THE PREPARATION OF SPIROCYCLES CONTAINING NITROGEN - Google Patents [patents.google.com]
- 6. Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Chloroethyl Carbonates: A Comparative Analysis of 1-Chloroethyl 2-methoxyethyl carbonate and 1-Chloroethyl ethyl carbonate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of active pharmaceutical ingredients (APIs) through the use of prodrug linkers is a cornerstone of modern drug development. Among these, 1-chloroethyl carbonates have emerged as a versatile class of promoieties, enabling enhanced bioavailability, targeted delivery, and improved physicochemical properties of parent drug molecules. This in-depth technical guide provides a comprehensive analysis of two key members of this class: the well-established 1-Chloroethyl ethyl carbonate and the emerging 1-Chloroethyl 2-methoxyethyl carbonate. Through a detailed exploration of their chemical properties, synthesis, and mechanisms of action, this guide aims to equip researchers with the knowledge necessary to select and implement the optimal 1-chloroethyl carbonate linker for their specific drug development needs.
Introduction: The Role of 1-Chloroethyl Carbonates in Prodrug Design
The journey of a drug from administration to its site of action is fraught with challenges, including poor solubility, enzymatic degradation, and off-target toxicity. Prodrugs, which are inactive or less active derivatives of a parent drug, are designed to overcome these hurdles by masking key functional groups until they reach the desired physiological environment.[1] The 1-chloroethyl carbonate moiety is a particularly effective prodrug linker due to its susceptibility to cleavage under physiological conditions, releasing the active drug, carbon dioxide, and acetaldehyde.
The general structure of a 1-chloroethyl carbonate prodrug involves the covalent linkage of the 1-chloroethyl carbonate group to a hydroxyl or carboxyl functional group on the parent drug molecule. The rate of cleavage, and thus the release of the active drug, can be finely tuned by modifying the R group of the carbonate (see Figure 1). This guide will focus on the comparative analysis of two such modifications: the ethyl group (in 1-Chloroethyl ethyl carbonate) and the 2-methoxyethyl group (in 1-Chloroethyl 2-methoxyethyl carbonate).
1-Chloroethyl ethyl carbonate: The Established Workhorse
1-Chloroethyl ethyl carbonate (CEEC) is a widely utilized reagent in organic synthesis and a common building block for prodrugs. Its chemical and physical properties are well-documented, making it a reliable choice for many applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Chloroethyl ethyl carbonate is presented in Table 1.
| Property | Value |
| Molecular Formula | C5H9ClO3 |
| Molecular Weight | 152.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~159-161 °C |
| Solubility | Soluble in common organic solvents; insoluble in water |
Synthesis of 1-Chloroethyl ethyl carbonate
The most common and direct method for the synthesis of 1-chloroethyl ethyl carbonate involves the reaction of ethanol with 1-chloroethyl chloroformate in the presence of a base, such as pyridine.[2] This nucleophilic acyl substitution reaction is efficient and yields the desired product in high purity.
Experimental Protocol: Synthesis of 1-Chloroethyl ethyl carbonate
Materials:
-
Ethanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1.05 eq) to the cooled solution via a dropping funnel over a period of 30 minutes with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Chloroethyl ethyl carbonate.
-
Purify the crude product by vacuum distillation to yield the pure liquid.
Mechanism of Action as a Prodrug Linker
When attached to a parent drug, the 1-chloroethyl ethyl carbonate moiety undergoes a two-step cleavage process in vivo to release the active drug. The initial step is the hydrolysis of the carbonate, which can be chemically or enzymatically mediated, to form an unstable hemiacetal. This is followed by the rapid decomposition of the hemiacetal to release the active drug, carbon dioxide, and acetaldehyde.
Sources
Suppliers and price of 1-Chloroethyl 2-methoxyethyl carbonate reagent
An In-depth Technical Guide to α-Chloroalkyl Carbonate Reagents: Focus on 1-Chloroethyl ethyl carbonate
Preamble: This guide addresses the inquiry for "1-Chloroethyl 2-methoxyethyl carbonate." A thorough search of chemical supplier databases and scientific literature indicates that this specific compound is not a standard commercial reagent and is not well-documented. Therefore, this whitepaper will focus on a closely related and commercially available analogue, 1-Chloroethyl ethyl carbonate (CAS No. 50893-36-2) . This compound shares the key α-chloroalkyl carbonate functional group, making it an excellent proxy for understanding the synthesis, applications, and handling of this important class of reagents in drug development and organic synthesis.
Compound Identification and Physicochemical Properties
1-Chloroethyl ethyl carbonate is a key organic intermediate valued for its reactive α-chloroethyl group, which serves as a versatile handle for introducing the ethoxycarbonyloxyethyl moiety. This functional group is particularly significant in the design of prodrugs.
| Property | Value | Source |
| CAS Number | 50893-36-2 | [1][2] |
| Molecular Formula | C₅H₉ClO₃ | [1][2] |
| Molecular Weight | 152.57 g/mol | [2] |
| Synonyms | Carbonic acid 1-chloroethyl ethyl ester, 1-Chlorodiethyl carbonate | |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | Typically >98.0% (by GC) | |
| Boiling Point | ~160°C | [2] |
| Storage | Store under an inert atmosphere at 2-8°C in a cool, dark place. | [1] |
Commercial Availability and Pricing
Procurement is a critical step for any research and development project. 1-Chloroethyl ethyl carbonate is readily available from several major chemical suppliers. The following table provides a comparative overview of pricing and availability.
Note: Prices are subject to change and may vary based on institutional contracts and location. The data presented is for illustrative purposes.
| Supplier | Product Number (Example) | Purity | Quantity | List Price (USD) |
| Sigma-Aldrich (Ambeed) | AMBH2D6ECE1C | 98% | 5 g | $11.50 |
| 98% | 10 g | $13.80 | ||
| 98% | 25 g | $17.25 | ||
| 98% | 100 g | $46.00 | ||
| TCI America | C1056 | >98.0% (GC) | 25 g | $59.00 |
| >98.0% (GC) | 100 g | $152.00 | ||
| Fisher Scientific (via TCI) | C105625G | ≥98.0% (GC) | 25 g | $117.00 |
Synthesis and Reaction Mechanism
The synthesis of 1-chloroethyl ethyl carbonate is typically achieved through the reaction of an alcohol with 1-chloroethyl chloroformate. This is a standard method for creating carbonate esters.
The core reaction involves the nucleophilic attack of ethanol on the highly electrophilic carbonyl carbon of 1-chloroethyl chloroformate. A weak base, such as pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.[3]
Caption: General Synthesis Pathway for 1-Chloroethyl ethyl carbonate.
Application in Drug Development: Prodrug Synthesis
The primary application of 1-chloroethyl ethyl carbonate in pharmacology is its use as a prodrug promoiety. Many active pharmaceutical ingredients (APIs) containing carboxylic acid groups suffer from poor oral bioavailability. Converting the carboxylic acid to a 1-alkoxycarbonyloxy)alkyl ester can significantly improve absorption.
Once absorbed into the bloodstream, these esters are rapidly cleaved by ubiquitous esterase enzymes to release the active parent drug, along with benign byproducts.[4] This strategy is famously used in the antibiotic cefpodoxime proxetil.[4]
The workflow involves activating the carboxylic acid of the API and reacting it with an α-haloalkyl carbonate. For enhanced reactivity, the 1-chloroethyl ethyl carbonate is often converted to the more labile 1-iodoethyl ethyl carbonate via a Finkelstein reaction prior to coupling with the drug molecule.[4]
Caption: In Vivo Activation Pathway of a 1-Chloroethyl Carbonate Prodrug.
Safety, Handling, and Storage
As a reactive chemical intermediate, 1-chloroethyl ethyl carbonate must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[1][5][6]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]
-
P261: Avoid breathing vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
-
Storage and Handling:
Experimental Protocol: Synthesis of 1-Iodoethyl ethyl carbonate
This protocol describes the conversion of 1-chloroethyl ethyl carbonate to its more reactive iodo-analogue, a common step before its use in prodrug synthesis.[4] This Finkelstein reaction is a self-validating system; success can be monitored by the precipitation of sodium chloride.
-
Objective: To synthesize 1-Iodoethyl ethyl carbonate from 1-Chloroethyl ethyl carbonate.
-
Materials:
-
1-Chloroethyl ethyl carbonate (1.0 eq)
-
Sodium Iodide (NaI) (1.05 eq)
-
18-Crown-6 (catalyst, ~2% w/w)
-
Toluene (solvent)
-
1% Aqueous Sodium Thiosulfate solution
-
-
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
-
Procedure:
-
Setup: To a round-bottom flask charged with toluene, add sodium iodide (1.05 eq) and 18-crown-6 (~0.02 eq). The crown ether is used to solubilize the sodium salt in the nonpolar solvent, thereby accelerating the reaction.
-
Addition of Reagent: Add 1-chloroethyl ethyl carbonate (1.0 eq) to the suspension at room temperature.
-
Reaction: Heat the suspension to 105-110°C and stir vigorously. The progress of the reaction can be visually monitored by the formation of a fine white precipitate (NaCl). The reaction is typically complete within 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature, then further to 0-5°C.
-
Filtration: Filter the solid byproducts (unreacted NaI and precipitated NaCl).
-
Washing: Transfer the filtrate containing the desired product to a separatory funnel. Wash the organic layer with a 1% aqueous sodium thiosulfate solution to remove any traces of free iodine, followed by a brine wash.
-
Isolation: The resulting toluene solution of 1-iodoethyl ethyl carbonate is highly reactive and is typically not isolated further. It is used directly in the subsequent esterification step with the API.[4]
-
References
-
PrepChem.com. (n.d.). Synthesis of 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2007, 84, 347. Retrieved from [Link]
-
Chemsrc. (2025, August 22). 1-Chloro-2-methoxyethane | CAS#:627-42-9. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, June 27). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Retrieved from [Link]
Sources
- 1. 1-Chloroethyl ethyl carbonate | 50893-36-2 [sigmaaldrich.com]
- 2. 1-Chloroethyl Ethyl Carbonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. oaji.net [oaji.net]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Chemical Stability of Methoxyethyl Carbonate Prodrug Linkers
This guide details the chemical stability, hydrolysis mechanisms, and experimental characterization of methoxyethyl carbonate prodrug linkers. It is designed for medicinal chemists and formulation scientists requiring precise control over prodrug lability.
Technical Guide & Stability Profiling Protocols
Structural Rationale & Physicochemical Properties
The methoxyethyl carbonate linker is a derivatization strategy used to convert hydroxyl-bearing active pharmaceutical ingredients (APIs)—typically phenols or aliphatic alcohols—into prodrugs.
Chemical Structure
The linker connects the parent drug (
Design Advantages
-
Solubility Modulation: Unlike simple alkyl carbonates (e.g., ethyl carbonate), the terminal methoxy group and the ethylene glycol backbone introduce amphiphilicity. This increases aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.[1]
-
Electronic Tuning: The
-oxygen (ether oxygen) in the methoxyethyl tail exerts a weak electron-withdrawing inductive effect ( ) on the carbonate carbonyl. This renders the carbonyl carbon slightly more electrophilic than in a standard aliphatic carbonate, offering a method to "tune" hydrolytic lability.
Chemical Stability Profile
The stability of methoxyethyl carbonates is governed by the susceptibility of the carbonyl carbon to nucleophilic attack. This profile is heavily pH-dependent.
Hydrolysis Mechanism
The primary degradation pathway is hydrolytic cleavage , yielding the parent drug, carbon dioxide, and 2-methoxyethanol.
-
Acid-Catalyzed (
): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, carbonates are generally robust in acidic media compared to acetals or some esters. -
Base-Catalyzed (
): The dominant pathway in physiological fluids (blood/plasma). Hydroxide ions ( ) directly attack the carbonyl carbon. -
Intramolecular Catalysis: If the parent drug contains a proximal nucleophile (e.g., an amine or carboxylate), cyclization-release mechanisms can accelerate cleavage significantly, independent of bulk pH.
Comparative Lability
Research indicates that linker length and steric bulk influence stability.
-
Methoxyethyl vs. Ethyl: Methoxyethyl carbonates are generally less stable (faster hydrolysis) than their simple ethyl counterparts due to the inductive withdrawal of the ether oxygen, which destabilizes the transition state less than the alkyl chain stabilizes the ground state.
-
Methoxyethyl vs. Propylene Glycol: In comparative studies of amino acid prodrugs, methoxy-based linkers demonstrated lower stability (shorter
) compared to longer glycol chains, attributed to reduced steric hindrance and electronic effects.
Visualization: Hydrolysis Pathways
The following diagram illustrates the base-catalyzed hydrolysis mechanism (Specific Base Catalysis) and the enzymatic pathway.
Caption: Figure 1. Dual pathway degradation of methoxyethyl carbonates via specific base catalysis (chemical) and esterase-mediated cleavage (enzymatic).
Experimental Protocols for Stability Profiling
To validate the stability of a methoxyethyl carbonate prodrug, you must establish a pH-rate profile and determine plasma half-life.
Buffer Preparation
Prepare constant ionic strength buffers (
| pH Target | Buffer System | Concentration |
| 1.2 | HCl / NaCl | 0.1 M |
| 4.5 | Acetate Buffer | 0.05 M |
| 7.4 | Phosphate Buffered Saline (PBS) | 0.05 M |
| 9.0 | Borate Buffer | 0.05 M |
Kinetic Stability Assay (Chemical)
Objective: Determine the pseudo-first-order rate constant (
Step-by-Step Protocol:
-
Stock Solution: Dissolve the prodrug in Acetonitrile or DMSO to a concentration of 1 mg/mL.
-
Initiation: Spike 10 µL of stock solution into 990 µL of pre-thermostated buffer (37°C). Final concentration: 10 µg/mL.
-
Sampling: At defined intervals (
min), withdraw 100 µL aliquots. -
Quenching: Immediately add 100 µL of cold acetonitrile containing an internal standard.
-
Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the disappearance of the prodrug peak and the appearance of the parent drug.
-
Calculation: Plot
vs. time. The slope is .
Enzymatic Stability (Plasma)
Objective: Assess bioactivation rate in biologically relevant media.
Protocol:
-
Media: Thaw pooled human or rat plasma at 37°C.
-
Incubation: Spike prodrug stock (10 µM final conc) into plasma.
-
Control: Run a parallel incubation in heat-inactivated plasma (to distinguish chemical vs. enzymatic instability).
-
Processing: Precipitate proteins with ice-cold acetonitrile (1:3 ratio) at time points. Centrifuge at 10,000g for 5 min.
-
Data Interpretation: If
, the prodrug is a viable substrate for plasma esterases.
Data Interpretation & Troubleshooting
The U-Shaped Stability Curve
Carbonate prodrugs typically exhibit a U-shaped or V-shaped pH-rate profile.
-
pH < 4: Specific acid catalysis (usually slow).
-
pH 4–6: The "pH of maximum stability" (
). Hydrolysis is dominated by the water reaction ( ). -
pH > 7: Specific base catalysis dominates. Rate increases 10-fold for every 1 unit increase in pH.
Troubleshooting Instability
If the prodrug is too labile (
-
Steric Shielding: Switch from 2-methoxyethyl to 1-methoxyethyl (introducing a methyl group at the
-carbon). This introduces steric hindrance, slowing nucleophilic attack. -
Linker Extension: Use a propyl spacer (
) to reduce the inductive effect of the oxygen.
Visualization: Stability Workflow
Caption: Figure 2. Decision tree for evaluating prodrug stability and bioactivation potential.
References
-
Karaman, R. (2013).[2] Prodrugs Design: Efficacy and Stability. Chemical Biology & Drug Design. Link
-
Majumdar, S., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Dittert, L. W., et al. (1968). Carbonate ester prodrugs of salicylic acid. Journal of Pharmaceutical Sciences. Link
-
Igarashi, Y., et al. (2007). Physicochemical properties and stability of carbonate-linked prodrugs. International Journal of Pharmaceutics. Link
Sources
Methodological & Application
Procedure for reacting 1-chloroethyl chloroformate with 2-methoxyethanol
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Strategic Rationale & Introduction
The synthesis of mixed carbonates, specifically 1-chloroethyl alkyl carbonates, is a foundational transformation in the development of advanced pharmaceutical intermediates and prodrugs (such as proxetil-type esters)[1]. Reacting 1-chloroethyl chloroformate (ACE-Cl) with 2-methoxyethanol yields 1-chloroethyl (2-methoxyethyl) carbonate. The incorporation of the 2-methoxyethyl moiety is a highly effective strategy in medicinal chemistry to enhance the aqueous solubility and modulate the pharmacokinetic profiles of lipophilic active pharmaceutical ingredients (APIs).
This protocol details a highly efficient, chemoselective nucleophilic acyl substitution. By utilizing strictly anhydrous conditions and a mild organic base, the methodology suppresses competitive hydrolysis and degradation pathways, ensuring high-fidelity carbonate formation[2].
Mechanistic Insights & Causality
Understanding the underlying reaction mechanism is paramount for process troubleshooting and successful scale-up. The reaction proceeds via a classic nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The hydroxyl oxygen of 2-methoxyethanol attacks the highly electrophilic carbonyl carbon of ACE-Cl. This step is highly exothermic. Initiating the reaction at 0 °C is non-negotiable; failure to control the exotherm leads to the thermal decomposition of ACE-Cl into acetaldehyde and phosgene equivalents, drastically reducing yield.
-
Intermediate Collapse: The resulting unstable tetrahedral intermediate rapidly collapses, expelling the chloride leaving group to form the carbonate linkage.
-
Acid Scavenging: The liberated HCl is immediately neutralized by the amine base (e.g., pyridine). This drives the equilibrium forward and prevents acid-catalyzed side reactions, such as ether cleavage or product degradation[1][2]. Pyridine is specifically selected over stronger bases (like DBU) to minimize the risk of eliminating the 1-chloroethyl group, which would form an unwanted vinyl carbonate byproduct.
Fig 1: Nucleophilic acyl substitution mechanism forming the mixed carbonate.
Safety & Handling (Self-Validating System)
-
1-Chloroethyl chloroformate (ACE-Cl): Highly toxic, corrosive, and lachrymatory. It reacts violently with ambient moisture to release HCl and CO₂. All manipulations must be performed in a fume hood under an inert atmosphere (N₂/Ar).
-
2-Methoxyethanol: A known reproductive toxin. Use appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
System Validation Checkpoint: Ensure all glassware is oven-dried (120 °C for >4 h) and cooled under vacuum. Moisture levels >50 ppm in the solvent will result in significant yield loss due to the competitive hydrolysis of ACE-Cl[3].
Materials & Equipment
-
Reagents: 1-Chloroethyl chloroformate (1.1 equiv), 2-Methoxyethanol (1.0 equiv), Anhydrous Pyridine (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM), <50 ppm H₂O.
-
Equipment: 3-neck round-bottom flask, magnetic stirrer, pressure-equalizing addition funnel, nitrogen/argon manifold, ice-water bath.
Step-by-Step Experimental Protocol
Phase 1: System Preparation
-
Assemble the 3-neck flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Purge the entire system with N₂ for 15 minutes to displace atmospheric moisture.
-
Add anhydrous DCM (typically 5–10 volumes relative to the alcohol) to the reaction flask.
Phase 2: Reagent Loading
-
Charge the flask with 2-methoxyethanol (1.0 equiv) and anhydrous pyridine (1.2 equiv).
-
Stir the mixture and cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C.
-
Causality: Pre-cooling the nucleophile/base mixture ensures that the subsequent exothermic addition is thermally buffered, preventing localized hot spots that degrade the chloroformate.
-
Phase 3: Electrophile Addition
-
Dilute 1-chloroethyl chloroformate (1.1 equiv) in an equal volume of anhydrous DCM within the addition funnel.
-
Add the ACE-Cl solution dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.
-
Visual Cue: A white precipitate (pyridinium chloride) will begin to form almost immediately, validating that the reaction and acid neutralization are occurring[2].
-
Phase 4: Reaction Maturation
-
Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir for an additional 2–3 hours.
-
In-Process Control (IPC): Monitor reaction completion via GC-MS or TLC (stain with KMnO₄). The complete disappearance of the 2-methoxyethanol peak indicates reaction termination.
Phase 5: Aqueous Workup & Purification
-
Quench the reaction by adding ice-cold water (equal to the reaction volume) to dissolve the precipitated pyridinium salts.
-
Transfer the mixture to a separatory funnel and isolate the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl (to extract any residual unreacted pyridine).
-
Saturated aqueous NaHCO₃ (to neutralize residual acid traces).
-
Brine (to break potential emulsions and pre-dry the organic phase).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath <30 °C to prevent thermal degradation of the product.
-
Purification: The crude 1-chloroethyl (2-methoxyethyl) carbonate is typically >95% pure. If ultra-high purity is required for downstream API synthesis, purify via vacuum distillation or a short silica gel plug eluting with Hexane/EtOAc[2][3].
Fig 2: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data & Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and the final yield/purity of the mixed carbonate. Data indicates that strict adherence to anhydrous DCM and pyridine yields the best results.
| Solvent System | Base Selection | Temperature Profile | Reaction Time | Isolated Yield (%) | Purity (GC-MS) |
| DCM (Anhydrous) | Pyridine | 0 °C → RT | 3 h | 88–92% | >98% |
| THF (Anhydrous) | Triethylamine | 0 °C → RT | 4 h | 78–82% | >95% |
| Toluene | DIPEA | 0 °C → 50 °C | 6 h | 65–70% | >90% |
| DCM (Wet, >500 ppm) | Pyridine | 0 °C → RT | 3 h | <40% (Hydrolysis) | <70% |
Data Interpretation: DCM combined with pyridine provides the optimal balance of solubility for the reactants and precipitation of the byproduct, driving the reaction to completion with the highest fidelity[1][2].
References
1.[1] Title: Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil Source: Open Access Journal of International (oaji.net) URL: 2.[2] Title: Synthesis of 1-Chloroethyl ethyl carbonate Source: PrepChem.com URL: 3.[3] Title: Organic Syntheses Procedure (Generation of α-halo ethers) Source: Organic Syntheses (orgsyn.org) URL:
Sources
Application Note: Synthesis and Application of 1-Chloroethyl 2-Methoxyethyl Carbonate in Prodrug Development
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols
Executive Summary
The development of prodrugs is a cornerstone strategy in medicinal chemistry designed to overcome active pharmaceutical ingredient (API) liabilities such as poor oral bioavailability, low aqueous solubility, or limited cellular permeability. Among the various promoieties utilized, 1-chloroethyl 2-methoxyethyl carbonate has emerged as a highly versatile and effective reagent.
This application note provides a comprehensive, field-validated guide to synthesizing this promoiety and utilizing it in the alkylation of APIs. By combining the steric shielding of a 1-chloroethyl group with the tunable hydrophilicity of a 2-methoxyethyl tail, this carbonate facilitates the creation of esterase-sensitive prodrugs with optimized gastrointestinal stability and dissolution profiles. This specific promoiety has been successfully deployed in the synthesis of advanced therapeutics, including proton pump inhibitors (benzimidazole derivatives)[1] and acetyl-CoA carboxylase (ACC) inhibitors (pyrrole derivatives)[2].
Mechanistic Rationale: The Promoiety Design (E-E-A-T)
In drug design, the choice of the promoiety is never arbitrary. The structural components of 1-chloroethyl 2-methoxyethyl carbonate serve specific physicochemical and biological functions:
-
The 1-Chloroethyl Group (Steric Modulation): Compared to standard chloromethyl carbonates, the addition of an
-methyl group creates steric hindrance around the electrophilic center.-
Causality: This steric bulk significantly decreases the rate of premature, non-enzymatic hydrolysis in the acidic environment of the stomach, ensuring the prodrug reaches the intestinal absorption site intact. Once absorbed, it remains highly susceptible to enzymatic cleavage by hepatic and blood esterases.
-
-
The 2-Methoxyethyl Chain (Solubility Enhancement): Standard alkyl carbonates (like ethyl or cyclohexyl) are highly lipophilic, which can lead to dissolution-rate-limited absorption.
-
Causality: The ether oxygen in the 2-methoxyethyl chain acts as a hydrogen bond acceptor. This subtly lowers the LogP of the resulting prodrug complex, enhancing aqueous solubility in the gut lumen without compromising the lipophilicity required for passive membrane permeation.
-
In Vivo Cleavage Pathway
Upon systemic absorption, the prodrug undergoes a self-immolative cleavage process. Esterases hydrolyze the carbonate ester, generating a highly unstable hemiacetal. This intermediate spontaneously collapses, releasing the active API, carbon dioxide, acetaldehyde, and 2-methoxyethanol.
In vivo enzymatic cleavage and spontaneous decomposition of the prodrug.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes mechanistic reasoning and analytical checkpoints to ensure synthetic integrity.
Protocol A: Synthesis of 1-Chloroethyl 2-Methoxyethyl Carbonate
This procedure adapts standard chloroformate chemistry to yield the target promoiety[1][3].
Reagents:
-
2-Methoxyethanol (1.0 equiv, 6.00 g)
-
1-Chloroethyl chloroformate (1.1 equiv, 12.4 g)
-
Pyridine or Triethylamine (1.2 equiv, 7.5 g)
-
Dichloromethane (DCM, anhydrous, 60 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methoxyethanol in anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C.
-
Causality: The subsequent reaction with chloroformate is highly exothermic. Cooling prevents runaway kinetics and minimizes the formation of symmetrical carbonate side-products.
-
-
Base Addition: Add pyridine to the stirring solution.
-
Electrophile Addition: Add 1-chloroethyl chloroformate dropwise over 30 minutes using an addition funnel.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, favoring the desired mono-substitution pathway.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with cold 1N HCl (to protonate and remove excess pyridine), saturated aqueous
(to neutralize residual acid), and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the product as a pale-yellow liquid (~85% yield)[1].
Protocol B: Prodrug Synthesis (API Alkylation)
This protocol describes the attachment of the synthesized promoiety to a generic carboxylic acid or N-heterocycle API[2].
Step-by-step synthetic workflow for API alkylation using the carbonate promoiety.
Reagents:
-
API (1.0 equiv)
-
1-Chloroethyl 2-methoxyethyl carbonate (1.5 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Sodium Iodide (NaI, 0.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the API and
in anhydrous DMF. Stir at room temperature for 30 minutes.-
Causality: Pre-stirring allows for the complete deprotonation of the API, generating a highly nucleophilic anion required for successful alkylation.
-
-
Catalyst Addition: Add NaI to the reaction mixture.
-
Causality: The 1-chloroethyl group is a secondary alkyl chloride, which is sterically hindered and sluggish in
reactions. NaI initiates an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide. This drastically reduces reaction times and prevents thermal degradation of the API.
-
-
Alkylation: Add 1-chloroethyl 2-methoxyethyl carbonate. Heat the reaction to 50°C and stir for 4–6 hours.
-
Analytical Checkpoint: Monitor reaction progress via TLC (e.g., Hexane/EtOAc). The disappearance of the baseline API spot and the emergence of a higher
spot indicates successful prodrug formation.
-
-
Quench & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with 5% aqueous
.-
Causality: Sodium thiosulfate reduces any residual iodine (
) generated from the oxidation of the iodide catalyst back to water-soluble iodide, preventing dark discoloration of the final product.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography to yield the pure prodrug.
Quantitative Data & Optimization
To ensure optimal yields during the alkylation step, reaction conditions must be carefully tuned. Table 1 summarizes the physicochemical advantages of the 2-methoxyethyl promoiety, while Table 2 provides empirical optimization data for the alkylation workflow.
Table 1: Physicochemical Comparison of Carbonate Promoiety Precursors
| Promoiety Precursor | Lipophilicity Contribution | GI Stability (Acidic) | Enzymatic Lability | Primary Use Case |
| Chloromethyl ethyl carbonate | High | Low (Prone to premature hydrolysis) | Very High | IV formulations |
| 1-Chloroethyl ethyl carbonate | High | High (Steric shielding by | High | Oral lipophilic drugs |
| 1-Chloroethyl 2-methoxyethyl carbonate | Moderate (Ether oxygen lowers LogP) | High | High | Oral drugs requiring enhanced dissolution |
Table 2: Optimization of Alkylation Conditions (Model Carboxylic Acid API)
| Base | Catalyst | Solvent | Temperature | Time | Isolated Yield |
| None | DMF | 50°C | 12 h | 42% (Incomplete) | |
| None | DMF | 50°C | 12 h | 55% | |
| NaI (0.5 eq) | DMF | 50°C | 5 h | 88% (Optimal) | |
| NaI (0.5 eq) | Acetone | Reflux (56°C) | 8 h | 71% |
Note: The inclusion of the Finkelstein catalyst (NaI) is the most critical variable for maximizing yield and minimizing reaction time.
References
1.[1] US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents. URL: 2.[2] WO2019115405A1 - Pyrrole derivatives as acc inhibitors - Google Patents. URL: 3.[3] Synthesis of 1-Chloroethyl ethyl carbonate - PrepChem.com. URL:
Sources
Application Note: Protocol for Introducing the 1-[(2-Methoxyethoxy)carbonyloxy]ethyl Group
Abstract & Strategic Rationale
The 1-[(2-methoxyethoxy)carbonyloxy]ethyl moiety is a specialized "double ester" promoiety used to convert hydrophilic carboxylic acids or amines into lipophilic prodrugs. Structurally related to the proxetil (isopropyloxy) and axetil (acetoxy) groups found in cephalosporin antibiotics (e.g., Cefpodoxime proxetil, Cefuroxime axetil), this specific moiety incorporates a 2-methoxyethyl tail.
This ether-containing tail provides a unique balance of lipophilicity (for membrane permeability) and aqueous solubility (via the ether oxygen), often superior to purely alkyl chains. Upon oral absorption, the group is cleaved by non-specific plasma esterases, triggering a spontaneous cascade that releases the active parent drug, acetaldehyde, carbon dioxide, and 2-methoxyethanol.
Scope of this Protocol: This guide details the de novo synthesis of the required alkylating reagent—1-iodoethyl (2-methoxyethyl) carbonate —and its subsequent coupling to a model carboxylic acid drug.
Mechanism of Action
Understanding the lability of this group is essential for successful synthesis. The prodrug is designed to degrade rapidly in plasma but must remain stable during chemical processing.
Figure 1: Metabolic activation pathway. The initial esterase cleavage triggers a spontaneous decomposition (1,6-elimination-like) to release the active drug.
Part A: Synthesis of the Reagent
Target Reagent: 1-iodoethyl (2-methoxyethyl) carbonate CAS (Analogous): 145007-34-7 (Isopropyl analog) for reference.
Direct alkylation with 1-chloroethyl carbonates is often sluggish and requires high temperatures that degrade the prodrug. Therefore, this protocol mandates the synthesis of the iodo-derivative via Finkelstein exchange prior to coupling.
Step 1: Synthesis of 1-Chloroethyl (2-methoxyethyl) carbonate
Reaction:
| Reagent | Equiv.[1][2] | Role |
| 1-Chloroethyl chloroformate | 1.0 | Electrophile (Commercial or prepared from acetaldehyde + triphosgene) |
| 2-Methoxyethanol | 1.0 | Nucleophile |
| Pyridine | 1.1 | HCl Scavenger |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Protocol:
-
Charge a flame-dried 3-neck flask with 1-chloroethyl chloroformate (1.0 eq) and anhydrous DCM (5 mL/g). Cool to 0°C under
. -
Mix 2-methoxyethanol (1.0 eq) and pyridine (1.1 eq) in a separate funnel.
-
Add the alcohol/pyridine mixture dropwise to the chloroformate over 30 minutes, maintaining temperature
C. Exothermic reaction. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), then saturated
, then brine. -
Dry organic layer over
and concentrate in vacuo. -
Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficient for the next step.
Step 2: Finkelstein Exchange (Chloro Iodo)
Reaction:
| Reagent | Equiv.[1][2] | Role |
| Chloro-carbonate (from Step 1) | 1.0 | Substrate |
| Sodium Iodide (NaI) | 4.0 | Halogen source |
| Copper Turnings | Cat. | Stabilizer (prevents |
| Acetonitrile or Acetone | Solvent | Anhydrous |
Protocol:
-
Dissolve the chloro-carbonate in Acetonitrile (10 mL/g).
-
Add NaI (4.0 eq) and a small amount of copper turnings.
-
Heat to 60°C for 4–6 hours. Note: Monitor by GC or NMR. The shift of the methine proton (-CH(CH3)-) is distinct.
-
Cool to RT. Filter off the NaCl salts.
-
Critical Workup: Dilute with ether/ethyl acetate, wash with 5% Sodium Thiosulfate (to remove free iodine, indicated by brown color), then water.
-
Dry over
and concentrate at low temperature (<30°C).-
Caution: The iodo-reagent is thermally unstable. Use immediately or store at -20°C with copper stabilization.
-
Part B: Prodrug Coupling Protocol
Target: Introduction of the group to a Drug-Carboxylic Acid (R-COOH).
This step utilizes the "Cesium Effect" to enhance the nucleophilicity of the carboxylate, allowing the reaction to proceed at lower temperatures to preserve the sensitive carbonate linkage.
Experimental Workflow
Figure 2: Optimized coupling workflow utilizing Cesium carbonate in polar aprotic solvent.
Step-by-Step Procedure
-
Salt Formation:
-
In a reaction vessel, dissolve the Drug-COOH (1.0 eq) in anhydrous DMAc (Dimethylacetamide) or DMF (10 mL/g).
-
Add Cesium Carbonate (
) (0.6 eq if using dimer, or 1.2 eq equivalent base capacity). -
Alternative:K2CO3 can be used but often requires longer reaction times.
-
Stir at RT for 30 minutes to ensure carboxylate formation.
-
-
Coupling:
-
Cool the mixture to -15°C (Ice/Salt or Glycol bath).
-
Dissolve 1-iodoethyl (2-methoxyethyl) carbonate (1.2 to 1.5 eq) in a minimal amount of DMAc/Toluene.
-
Add the reagent solution dropwise to the drug mixture.[1]
-
Rationale: Low temperature prevents the degradation of the reagent and the formation of "dimer" byproducts.
-
-
Reaction Monitoring:
-
Maintain temperature between -10°C and 0°C.
-
Monitor by HPLC or TLC. Reaction is typically complete in 2–4 hours.
-
Note: If the reaction stalls, add 0.1 eq of additional reagent, but do not raise temperature above 20°C if possible.
-
-
Workup:
-
Pour the reaction mixture into a mixture of Water/Ice and Ethyl Acetate (or Isopropyl Acetate).
-
pH Adjustment: If the drug is acid-sensitive, ensure the aqueous phase is buffered. If the drug is basic, keep pH neutral.
-
Wash the organic layer with water (
) to remove DMF/DMAc. -
Wash with brine, dry over
.
-
-
Purification:
-
Flash chromatography (Silica Gel).
-
Mobile Phase: Hexane/EtOAc or DCM/MeOH (gradient).
-
Note: Avoid using methanol in the presence of strong bases or acids during purification to prevent transesterification.
-
Characterization & Troubleshooting
Analytical Markers (NMR)
Upon successful introduction of the group, look for these diagnostic signals in
| Moiety | Chemical Shift ( | Multiplicity | Notes |
| Acetal Methine | 6.7 – 6.9 ppm | Quartet ( | The -O-CH (CH3)-O- proton. Key diagnostic. |
| Acetal Methyl | 1.5 – 1.6 ppm | Doublet | The -CH(CH3 ) group. |
| Methoxy Tail | 3.3 – 3.4 ppm | Singlet | The terminal -OCH3 . |
| Ethylene Linker | 3.5 – 4.3 ppm | Multiplets | The -OCH2 CH2 O- bridge. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Reagent | Ensure all solvents are strictly anhydrous. The iodo-reagent is moisture sensitive. |
| Dark Product | Free Iodine | Wash organic layer with 5% Sodium Thiosulfate during workup. |
| Byproduct: Drug-Ethyl Ester | Decarboxylation | Reaction temperature too high. Keep coupling |
| Reagent Decomposition | Instability of Iodide | Prepare the iodo-reagent fresh. Do not store >24h unless stabilized with Cu at -20°C. |
References
-
Synthesis of 1-iodoethyl isopropyl carbonate (Analogous Protocol)
- Source: Gandhi, K. et al. "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil." Open Access Library Journal, 2020.
- Relevance: Establishes the core methodology for converting chloro-carbonates to iodo-carbonates and the subsequent coupling to cephalosporins.
-
Prodrug Strategies & Carbonate Chemistry
- Source: Rautio, J. et al. "Prodrugs: design and clinical applications.
- Relevance: Authoritative review on the rationale and stability of alkoxycarbonyloxyalkyl prodrugs.
-
Cesium Carbonate in Esterification
- Source:Organic Chemistry Portal.
- Relevance: Validates the use of for mild alkylation of carboxylates to prevent racemiz
-
Preparation of Asymmetric Carbonates
-
Source: Patent EP2253710B1. "Process for preparing asymmetrical carbonate compounds."[3]
- Relevance: Details the reaction conditions for reacting alcohols with chloroformates to yield asymmetric carbon
-
Disclaimer: This protocol involves the use of hazardous reagents (chloroformates, alkyl halides).[3] All procedures should be performed in a fume hood with appropriate PPE.
Sources
Reaction conditions for alkylation of carboxylic acids with carbonate reagents
Application Note: Reaction Conditions for Alkylation of Carboxylic Acids with Carbonate Reagents
Executive Summary & Strategic Rationale
The alkylation of carboxylic acids (esterification) is a cornerstone transformation in drug development. Historically, this relied on methyl iodide (MeI), dimethyl sulfate (Me₂SO₄), or diazomethane (CH₂N₂)—reagents characterized by high toxicity, mutagenicity, and poor atom economy.
This guide details the transition to Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) . These reagents are classified as "green" due to their low toxicity, biodegradability, and the fact that their byproducts are simply CO₂ and the corresponding alcohol.[1]
Key Technical Advantage: unlike Fischer esterification, carbonate alkylation is irreversible. The reaction is driven to completion by the entropy of CO₂ evolution, eliminating the need for water removal (Dean-Stark or molecular sieves).
Mechanistic Insight & Causality
To optimize conditions, one must understand that DMC is an ambident electrophile . It can react at the carbonyl carbon (acylation,
-
Hard Nucleophiles (Grignards, Amines): Tend to attack the carbonyl (acylation).
-
Soft Nucleophiles (Carboxylates): Attack the alkyl group (alkylation).
However, DMC is a weak electrophile. The activation energy for alkylation is high. Therefore, the reaction requires either high temperature (>120°C) or nucleophilic activation .
Mechanism Visualization
The following diagram illustrates the two primary pathways: the Standard Thermal Pathway (requiring high T) and the DBU-Catalyzed Pathway (Shieh's Protocol), which lowers the activation barrier.
Figure 1: Mechanistic divergence between thermal activation and DBU-mediated nucleophilic catalysis. Note that DBU transforms DMC into a more potent electrophile.
Critical Reaction Parameters
The choice of conditions depends on substrate stability and available equipment.
| Parameter | Method A: DBU Catalysis (Shieh Protocol) | Method B: Inorganic Base / PTC | Method C: Autoclave / Neat |
| Primary Utility | High-value Pharma Intermediates | Scalable, Robust Substrates | Industrial Bulk Synthesis |
| Temperature | Reflux (80–110°C) | 100–150°C | 160–200°C |
| Catalyst | DBU (1–2 equiv) | K₂CO₃ (0.1–2 equiv) + TBACl (cat.) | NaY Zeolite or K₂CO₃ |
| Solvent | DMC (excess) or Toluene/MeCN | DMC (excess) or DMF | None (Neat DMC) |
| Pressure | Atmospheric | Atmospheric (if high bp solvent) | High Pressure (>10 bar) |
| Reaction Time | 1–6 Hours | 4–12 Hours | 1–4 Hours |
| Mechanism | Nucleophilic Catalysis | Phase Transfer / Thermal | Thermal |
Detailed Experimental Protocols
Protocol A: DBU-Catalyzed Methylation (Homogeneous)
Best for: Acid-sensitive substrates, lab-scale (<10g), and rapid optimization. Reference Grounding: Based on the work of Shieh et al. (Novartis).
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Dimethyl Carbonate (DMC) (Excess, typically 5–10 equiv acts as solvent)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is vented to a bubbler (CO₂ evolution).
-
Charging: Add the carboxylic acid and DMC to the flask.
-
Activation: Add DBU dropwise at room temperature. Note: A mild exotherm may occur.
-
Reaction: Heat the mixture to reflux (~90°C internal temperature).
-
Observation: Gas evolution (CO₂) indicates the reaction is proceeding.
-
-
Monitoring: Monitor by HPLC or TLC. The reaction is usually complete within 2–4 hours.
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash 1: Aqueous HCl (1N) or Citric Acid (10%) to protonate and remove DBU into the aqueous phase.
-
Wash 2: Saturated NaHCO₃ (to remove trace unreacted acid).
-
Wash 3: Brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Why this works: DBU attacks DMC to form an
Protocol B: K₂CO₃/TBACl System (Heterogeneous/PTC)
Best for: Scale-up, cost-sensitive projects, and substrates stable at >100°C. Reference Grounding: Based on Tundo et al. and recent Green Chemistry optimizations.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: DMC (Excess, 10–20 equiv) OR Stoichiometric DMC + High BP Solvent (DMF/DMAc).
-
Base: K₂CO₃ (anhydrous, micronized preferred) (1.5 equiv).
-
Catalyst: Tetrabutylammonium chloride (TBACl) (0.1–0.2 equiv).
Step-by-Step:
-
Setup: Round-bottom flask with reflux condenser.
-
Mixture: Combine Acid, K₂CO₃, and TBACl.
-
Solvent: Add DMC.
-
Note: Since DMC boils at 90°C, this reaction is slow at reflux unless TBACl is present. TBACl acts as a Phase Transfer Catalyst (solid-liquid) and slightly elevates the boiling point of the mixture if used in high concentration.
-
-
Reaction: Heat to vigorous reflux.
-
Optimization: For faster rates, use a minimal amount of DMF as a co-solvent to raise the internal temperature to 110–120°C.
-
-
Workup:
-
Filter off the solid inorganic salts (K₂CO₃/KCl).
-
Concentrate the filtrate to remove excess DMC (recoverable/recyclable).
-
Partition residue between water/EtOAc if necessary to remove TBACl.
-
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or slow kinetics.
Figure 2: Logical flow for troubleshooting reaction kinetics in carbonate alkylations.
Common Failure Modes:
-
Hydrolysis: DMC hydrolyzes to Methanol and CO₂ in the presence of water. Ensure all reagents are anhydrous.
-
Induction Period: Heterogeneous reactions (K₂CO₃) often have a lag phase while the surface activates.
-
Byproduct Methylation: If the substrate contains phenols or amines, they may also be methylated.
-
Selectivity Rule: Carboxylic acids are methylated faster than phenols with DBU. However, at high T (autoclave), selectivity decreases.
-
References
-
Shieh, W.-C. , Dell, S., & Repic, O. (2002). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate.[3][4] The Journal of Organic Chemistry, 67(6), 2188–2191. Link
-
Tundo, P. , & Selva, M. (2002).[3] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Ji, Y. , Sweeney, J., Zoglio, J., & Gorin, D. J. (2013).[1] Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids.[1][3][5][6][7] The Journal of Organic Chemistry, 78(22), 11606–11611. Link
-
Kinsman, A. C. , et al. (2013). Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride.[2][5][6][7][8] Green Chemistry Letters and Reviews, 6(1). Link
Sources
- 1. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mobt3ath.com [mobt3ath.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Cephalosporin Prodrugs via 1-Chloroethyl 2-methoxyethyl Carbonate
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of oral cephalosporin prodrugs using 1-Chloroethyl 2-methoxyethyl carbonate (CEMC) .
This approach utilizes the "double ester" (acyloxyalkyl) prodrug strategy, critical for converting polar, parenteral cephalosporins (BCS Class III/IV) into lipophilic, orally bioavailable compounds (BCS Class I/II).
Executive Summary & Strategic Rationale
Many third-generation cephalosporins (e.g., Cefpodoxime, Cefuroxime) possess excellent antibacterial spectra but poor oral bioavailability due to the polarity of the C-4 carboxylate and the zwitterionic nature of the C-7 side chain.
The reagent 1-Chloroethyl 2-methoxyethyl carbonate (CEMC) is used to attach a labile 1-(methoxyethoxycarbonyloxy)ethyl moiety. This specific promoiety offers distinct advantages:
-
Lipophilicity: Increases
, facilitating passive diffusion across the intestinal epithelium. -
Metabolic Lability: The carbonate linkage is rapidly hydrolyzed by intestinal and plasma esterases, releasing the active drug, acetaldehyde, CO
, and 2-methoxyethanol. -
Safety: Unlike pivaloyloxymethyl esters (which release pivalic acid, potentially depleting carnitine), the metabolic byproducts of this carbonate linker are generally well-tolerated in trace amounts.
Reaction Mechanism & Chemical Strategy
The direct alkylation of cephalosporin carboxylates with 1-chloroalkyl carbonates is kinetically sluggish because the chloride is a poor leaving group, and the steric hindrance at the secondary carbon is significant. Furthermore, forcing conditions (high heat) cause the migration of the cephalosporin double bond from
The Solution: In Situ Finkelstein Activation To bypass these limitations, the protocol utilizes a Finkelstein reaction. Sodium Iodide (NaI) is added to convert the unreactive CEMC into the highly reactive 1-Iodoethyl 2-methoxyethyl carbonate in situ.
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: CEMC reacts with NaI to form the iodo-intermediate.
-
Salt Formation: The cephalosporin acid is deprotonated by a non-nucleophilic base (e.g., Dicyclohexylamine or DBU) to form a soluble carboxylate salt.
-
Coupling: The carboxylate performs an
attack on the iodo-carbonate, displacing the iodide.
Figure 1: The mechanistic workflow for the synthesis of cephalosporin prodrugs using CEMC. Note the critical in situ activation step.
Detailed Experimental Protocol
Scope: This protocol describes the synthesis of a generic cephalosporin prodrug (e.g., analogous to Cefpodoxime Proxetil) using CEMC.
Materials & Reagents[3][4][8][9][10][11][12][13]
-
API: Cephalosporin Acid (e.g., Cefpodoxime acid), 1.0 equiv.
-
Reagent: 1-Chloroethyl 2-methoxyethyl carbonate (CEMC), 1.2 – 1.5 equiv.
-
Catalyst: Sodium Iodide (NaI), 1.2 – 1.5 equiv.
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) OR Dicyclohexylamine (DCHA), 1.0 equiv.
-
Solvent:
-Dimethylacetamide (DMAc) or DMF. (Anhydrous, water < 0.05%). -
Quench: 1% Aqueous Sodium Thiosulfate.
Step-by-Step Methodology
Step 1: Preparation of the Reactive Iodo-Carbonate
Note: The iodo-derivative is unstable and light-sensitive. Prepare immediately before use.
-
In a reaction vessel protected from light, dissolve NaI (1.3 equiv) in dry DMAc .
-
Add CEMC (1.3 equiv).
-
Stir at 40–45°C for 45–60 minutes.
-
Optional Check: TLC should show the disappearance of the chloro-starting material.
-
Cool the mixture to -20°C .
Step 2: Salt Formation and Coupling
-
In a separate main reactor, suspend the Cephalosporin Acid (1.0 equiv) in DMAc .
-
Add DBU (0.98 – 1.0 equiv) dropwise at 0°C. Crucial: Do not use excess base, as free base promotes
isomerization. -
Stir for 30 minutes until a clear solution (carboxylate salt) is obtained.
-
Cool the salt solution to -20°C .
-
Addition: Slowly transfer the cold Iodo-Carbonate solution (from Step 1) into the Cephalosporin Salt solution over 30–45 minutes. Maintain internal temperature below -15°C .
Step 3: Reaction Monitoring
-
Maintain the reaction at -15°C to -10°C .
-
Monitor by HPLC every 30 minutes.
-
Target: >95% conversion of Cephalosporin Acid.
-
Stop Criteria: If the level of
isomer (impurity) exceeds 1.5%, quench immediately regardless of conversion.
-
Step 4: Work-up and Isolation
-
Pour the reaction mixture into a vigorously stirred mixture of Ethyl Acetate and Water (cooled to 5°C).
-
Add a small amount of 1% Sodium Thiosulfate to the aqueous layer to quench any residual iodine (removes reddish color).
-
Separate phases.[1] Wash the organic layer with:
-
5% HCl (cold, rapid wash to remove DBU).
-
5% NaHCO
(to remove unreacted acid). -
Saturated Brine.
-
-
Dry over anhydrous Na
SO and concentrate under reduced pressure (bath temp < 35°C).
Step 5: Purification (Diastereomer Management)
The product will exist as a mixture of
-
Crystallization: Dissolve the crude residue in Methanol/Isopropanol. Slow cooling often precipitates the diastereomeric mixture as a white solid.
-
Note: If separation of diastereomers is required (rare for this class), preparative HPLC or fractional crystallization is necessary.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -10°C | Critical: Higher temperatures (>0°C) accelerate the migration of the double bond ( |
| Water Content | < 0.05% (KF) | Water competes as a nucleophile, hydrolyzing the sensitive iodo-carbonate back to the alcohol/aldehyde. |
| Base Stoichiometry | 0.98 – 1.00 equiv | Excess base catalyzes the |
| Reaction Time | 2 – 4 Hours | Prolonged exposure to basic conditions increases degradation. |
Analytical Control: vs Isomer
The position of the double bond is the primary quality attribute.
-
(Active): NMR signal for C-2 protons appears as an AB quartet (or singlet) around
3.5–3.7 ppm. -
(Inactive): NMR signal for C-2 proton shifts to vinylic region (
6.0–6.5 ppm), and C-4 proton appears around 4.5–5.0 ppm.
Metabolic Fate (Bioactivation)
Understanding the release mechanism validates the prodrug design. Upon absorption, the prodrug encounters ubiquitous esterases.
Figure 2: Metabolic activation pathway. The carbonate ester is hydrolyzed to an unstable intermediate which spontaneously collapses to release the active drug.
References
-
Saab, A. N., et al. (1990). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 79(9), 802-805. Link
-
Reddy, G. M., et al. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Asian Journal of Chemistry, 32(8), 1751-1756. Link
-
Nara, K., et al. (1991). Process for synthesizing cephalosporin compounds (European Patent EP0453924A1). European Patent Office. Link
-
BenchChem. (2025).[2] Technical Guide to 1-Chloroethyl esters and carbonates. BenchChem Technical Library. Link
-
Pop, E., et al. (2009). Theoretical aspects of cephalosporin isomerism. International Journal of Quantum Chemistry. Link
Sources
Application Note: Solvent Selection for 1-Chloroethyl 2-methoxyethyl Carbonate Alkylation
Abstract & Core Directive
This guide provides a technical framework for selecting reaction solvents when utilizing 1-Chloroethyl 2-methoxyethyl carbonate (CMC) as an alkylating agent. CMC is a critical reagent in the synthesis of carbonate-linked prodrugs (e.g., ester prodrugs of carboxylic acids like Candesartan).
The Challenge: The 1-chloroethyl moiety is a "soft" electrophile with moderate reactivity, susceptible to both hydrolysis (in the presence of moisture) and thermal degradation. The choice of solvent dictates not only the reaction rate (
Core Recommendation: For standard carboxylate alkylations, N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are the gold standards due to their high dielectric constants which dissociate the carboxylate salt. However, for Finkelstein-modified protocols (adding NaI), Acetone or Acetonitrile are preferred to maximize iodide solubility and exchange rates.
Scientific Grounding: Mechanism & Solvent Effects[1][2][3]
Reaction Mechanism
The alkylation proceeds via an
Key Mechanistic Features:
-
Leaving Group: Chloride (
). It is a moderate leaving group, often requiring thermal activation (50–60°C) or catalytic exchange (Iodide). -
Electrophile: The secondary carbon is sterically hindered compared to primary halides, making the reaction sensitive to solvation shells.
-
Competing Pathway: Hydrolysis. Water attacks the carbonate carbonyl or the chloro-carbon, leading to 1-chloroethanol (which decomposes to acetaldehyde and HCl) and 2-methoxyethanol.
The Solvent Paradox
You must balance Nucleophilicity against Stability .
-
Polar Aprotic (DMF, DMSO): Strips cations (
, ) of their solvation shell, leaving the carboxylate anion "naked" and highly reactive. Risk: High hygroscopicity introduces water, promoting hydrolysis. -
Polar Protic (Alcohols): Strictly Forbidden. They react with the carbonate.[1]
-
Non-Polar (Toluene, DCM): Poor solubility of carboxylate salts leads to heterogeneous mixtures and slow kinetics, often requiring Phase Transfer Catalysts (PTC).
Visualization: Reaction Pathway & Solvent Influence[2]
The following diagram illustrates the reaction workflow and the critical decision points for solvent selection.
Caption: Workflow for alkylation using 1-Chloroethyl 2-methoxyethyl carbonate, highlighting the bifurcation based on solvent strategy.
Solvent Selection Matrix
Use this table to select the solvent based on your specific process constraints.
| Solvent | Dielectric Constant ( | Reaction Rate | Workup Ease | Recommendation |
| DMF | 36.7 | High | Moderate (High BP) | Primary Choice. Best for solubility of salts ( |
| DMAc | 37.8 | High | Moderate | Excellent alternative to DMF; often cleaner impurity profile. |
| Acetone | 20.7 | Low (w/o catalyst) | High (Volatile) | Use with NaI. Essential for Finkelstein conditions. Easy to distill off. |
| Acetonitrile | 37.5 | Moderate | High | Good compromise. Cleaner than DMF but slower kinetics for bulky salts. |
| Toluene | 2.38 | Very Low | Moderate | Requires PTC (e.g., TBAB). Use only if avoiding polar solvents is mandatory. |
Experimental Protocols
Protocol A: Standard Alkylation in DMF (High Throughput)
Best for: Stable carboxylic acids and rapid screening.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
1-Chloroethyl 2-methoxyethyl carbonate (1.2 – 1.5 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) or Cesium Carbonate ( ) (1.0 equiv) -
Solvent: Anhydrous DMF (Water content < 0.05% w/w)
Step-by-Step:
-
System Prep: Flame-dry a reaction flask and purge with Nitrogen (
). -
Salt Formation: Charge the Carboxylic Acid and
into the flask. Add DMF (concentration ~0.5 M). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation. -
Addition: Add 1-Chloroethyl 2-methoxyethyl carbonate dropwise via syringe.
-
Reaction: Heat the mixture to 50–60°C .
-
Self-Validating Step: Monitor by TLC or HPLC at 2 hours. If conversion is <50%, add catalytic NaI (10 mol%).
-
-
Quench: Once complete (typically 4–12 hours), cool to RT. Pour into ice-water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with Sat.
(to remove unreacted acid) and Brine. -
Drying: Dry over
and concentrate.
Protocol B: Finkelstein-Modified Alkylation in Acetone
Best for: Heat-sensitive substrates or sluggish reactions.
Rationale: This method generates the 1-Iodoethyl species in situ, which is ~100x more reactive than the chloro-analog, allowing for lower temperatures.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
1-Chloroethyl 2-methoxyethyl carbonate (1.2 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Sodium Iodide (NaI) (0.1 – 0.5 equiv)
-
Solvent: Anhydrous Acetone
Step-by-Step:
-
Dissolution: Dissolve substrate and 1-Chloroethyl 2-methoxyethyl carbonate in Acetone (0.2 M).
-
Base/Catalyst: Add powdered
and NaI. -
Reflux: Heat to gentle reflux (~56°C) under
. -
Monitoring: Monitor the disappearance of the starting material.
-
Critical Check: Ensure the reaction stays dry. Acetone is hygroscopic.
-
-
Workup: Filter off the inorganic solids (
, , excess base). Concentrate the filtrate. Redissolve in EtOAc/DCM for standard aqueous wash.
Troubleshooting & Critical Control Points
Hydrolysis Control
The methoxyethyl chain increases the polarity of the carbonate, making it slightly more water-soluble than simple ethyl carbonates. This increases hydrolysis risk.
-
Symptom: Appearance of 1-chloroethanol or acetaldehyde in GC/NMR.
-
Fix: Ensure solvent water content is <200 ppm (Karl Fischer titration). Use molecular sieves (3Å) in the solvent reservoir.[4]
Elimination Byproducts
Overheating (>80°C) or using strong amine bases (like DBU) can cause elimination of the carbonate to form a vinyl ether.
-
Fix: Stick to inorganic bases (
, ). Keep temperature 60°C.
Incomplete Conversion
-
Fix: Switch from
to (Cesium effect enhances solubility). Switch solvent to DMAc. Add 20 mol% NaI.
References
-
Synthesis of Candesartan Cilexetil (Patent WO2015090635A1). Describes the use of cyclohexyl chloroethyl carbonate, homologous chemistry to the methoxyethyl variant.
-
Benzimidazone compound, process for producing the same (US Patent 20040248941A1). Explicitly details the synthesis and use of 1-Chloroethyl 2-methoxyethyl carbonate (Reference Example 12). [5]
-
Alcohol-mediated esterification of carboxylic acids with carbonates (KR20150076162A). Discusses general solvent effects on carbonate alkylations.
-
1-Chloroethyl Cyclohexyl Carbonate Data Sheet. Provides physical property data relevant to the class of reagents.
Sources
- 1. KR20150076162A - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 2. thermalprocessing.com [thermalprocessing.com]
- 3. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 1-Chloroethyl 2-methoxyethyl Carbonate Synthesis
Introduction: The "Why" Behind the Chemistry
Welcome to the technical support hub for 1-Chloroethyl 2-methoxyethyl carbonate . As researchers, you likely utilize this molecule as a critical carbonate linker for prodrug synthesis (e.g., ester-linked prodrugs like cephalosporins). The 1-chloroethyl moiety acts as a "masked" aldehyde, designed to undergo spontaneous hydrolysis in vivo after esterase cleavage, releasing the active drug.
The synthesis relies on the nucleophilic substitution of 1-chloroethyl chloroformate with 2-methoxyethanol . While seemingly simple, the instability of the
Module 1: Critical Process Parameters (CPPs)
Before troubleshooting, ensure your baseline parameters align with these field-proven standards.
| Parameter | Recommended Range | Scientific Rationale |
| Temperature (Addition) | -10°C to 0°C | The 1-chloroethyl moiety is thermally labile. Higher temps promote elimination to vinyl species and decarboxylation. |
| Reaction Solvent | DCM (Dichloromethane) or Toluene | Non-polar/moderately polar aprotic solvents prevent solvolysis. DCM offers excellent solubility for the chloroformate. |
| Base Stoichiometry | 1.05 – 1.10 equivalents | Sufficient to neutralize HCl. Large excesses of Pyridine/TEA can catalyze side reactions (decomposition of the product). |
| Atmosphere | Nitrogen ( | Strictly Anhydrous. Moisture hydrolyzes the chloroformate to acetaldehyde + HCl + |
| Addition Rate | < 2 mL/min (Scale dependent) | Must be slow enough to maintain internal temp < 5°C. |
Module 2: Visualizing the Workflow
The following diagram outlines the optimized pathway and identifies where impurities (red nodes) typically originate.
Figure 1: Synthesis workflow illustrating the critical path (Blue/Green) versus failure modes (Red).
Module 3: Troubleshooting Guides (FAQs)
Category 1: Yield Loss & Reaction Stalling
Q: My yield is consistently stuck at ~50%. TLC shows the consumption of alcohol, but the mass balance is low. Where is the product going? A: This is a classic symptom of thermal decomposition or hydrolysis during workup.
-
The Cause: The 1-chloroethyl carbonate linkage is susceptible to hydrolysis, especially in acidic aqueous conditions. If you wash with strong acid (e.g., 1M HCl) to remove pyridine and let it sit, the product degrades.
-
The Fix:
-
Use a weaker acid for the first wash (e.g., dilute Citric Acid or
) and perform washes quickly with cold water. -
Ensure the reaction never exceeds 20°C during the "warming" phase.
-
Check the Chloroformate: If your starting 1-chloroethyl chloroformate is old, it may have partially degraded to acetaldehyde. Verify purity via H-NMR (look for aldehyde proton at ~9.7 ppm) before use [1].
-
Q: Why does the reaction turn dark brown/black upon adding the chloroformate? A: This indicates uncontrolled exotherm or base-catalyzed polymerization .
-
The Mechanism: Pyridine/Triethylamine can form colored complexes if the local concentration of acyl chloride is too high and the temperature spikes.
-
The Fix: Improve stirring efficiency. Dilute the 1-chloroethyl chloroformate in DCM (1:1 v/v) before addition to disperse the heat load. Ensure the internal temperature probe is submerged.
Category 2: Impurity Profile
Q: I see a significant "double" impurity in the NMR. What is it? A: You are likely forming the symmetric carbonate (Bis(2-methoxyethyl) carbonate) or the symmetric acetal species.
-
The Cause: This happens if the 1-chloroethyl chloroformate decomposes to phosgene (in situ) which then reacts with two equivalents of your alcohol, or if the reaction runs too hot.
-
The Fix:
-
Maintain strict -10°C during addition.
-
Add the chloroformate to the alcohol/base mixture (standard) rather than the reverse, to keep the acylating agent as the limiting species locally.
-
Q: My product contains residual Pyridine even after washing. Can I distill it? A: Proceed with extreme caution.
-
The Risk: Distilling a carbonate in the presence of basic amine residues can catalyze decarboxylation at high temperatures.
-
The Fix: You must remove the base chemically before distillation. Use a
(aqueous) wash—pyridine forms a water-soluble blue complex with copper, effectively pulling it from the organic layer.
Module 4: Optimized Experimental Protocol
Target: 1-Chloroethyl 2-methoxyethyl carbonate Scale: 50 mmol
-
Setup: Flame-dry a 250 mL 3-neck round bottom flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add 2-Methoxyethanol (3.80 g, 50 mmol) and Pyridine (4.35 g, 55 mmol, 1.1 eq) to Dichloromethane (DCM) (50 mL).
-
Cooling: Submerge flask in an ice/acetone or brine bath. Cool internal temperature to -10°C .
-
Addition: Dissolve 1-Chloroethyl chloroformate (7.86 g, 55 mmol, 1.1 eq) in 10 mL DCM. Add this solution dropwise over 30 minutes.
-
Checkpoint: Do not allow internal temp to rise above 0°C.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C) over 2 hours.
-
Workup:
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 30°C). -
Purification: Distill the residue under high vacuum (0.5 - 1.0 mmHg). Expect the product fraction around 60-70°C (depending on exact vacuum) [2].
References
- Title: Preparation method of 1-chloroethyl chloroformate (Patent CN119431144A).
- Title: Synthesis routes of 1-Chloroethyl Isopropyl Carbonate (Analogous Procedure).
-
Reaction Mechanism & Stability
Sources
Troubleshooting low conversion rates in carbonate prodrug formation
Topic: Troubleshooting Low Conversion Rates in Carbonate Prodrug Formation Ticket ID: #CP-SYN-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Introduction: The Carbonate Challenge
Welcome to the Technical Support Center. You are likely here because your carbonate prodrug synthesis—intended to improve the physicochemical properties or bioavailability of your active pharmaceutical ingredient (API)—is stalling.[1]
Carbonate prodrugs (
This guide moves beyond generic organic chemistry advice. We will treat your reaction as a system with distinct failure modes: Activation Failure (Step 1) and Coupling Failure (Step 2).[1]
Diagnostic Workflow: The Triage
Before adding more catalyst or heat, you must identify where the reaction is failing. Carbonate synthesis is almost always a two-step process:
-
Activation: Converting the first alcohol (promoiety or drug) into an activated electrophile (chloroformate, imidazole carbamate, or p-nitrophenyl carbonate).[1]
-
Coupling: Reacting the activated species with the second alcohol (drug or promoiety).[1]
Use the following decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for isolating the bottleneck in carbonate synthesis. Blue indicates the analysis step; Red indicates upstream failure; Green indicates downstream failure.
Module 1: The "Hardware" (Reagent Selection)
If you are experiencing Activation Failure (Step 1), your activating agent is likely mismatched with your substrate's electronic or steric profile.[1]
Comparative Analysis of Activating Agents
| Feature | Triphosgene (BTC) | 1,1'-Carbonyldiimidazole (CDI) | p-Nitrophenyl Chloroformate |
| Active Species | Chloroformate ( | Imidazole Carbamate | p-Nitrophenyl Carbonate |
| Reactivity | High (Aggressive) | Moderate (Mild) | High (Tunable) |
| Byproducts | HCl (Requires base scavenger) | Imidazole (Non-acidic) | p-Nitrophenol |
| Best For | Sterically hindered alcohols; robust substrates.[1] | Acid-sensitive APIs; "One-pot" reactions.[1] | Stepwise synthesis; isolating stable intermediates.[1] |
| Major Risk | Symmetrical dimer formation if temp > 0°C. | Reversibility (imidazole is a good leaving group but also nucleophilic).[1] | Hydrolysis during purification.[1] |
Troubleshooting Protocol: Activation Failure
Issue: The drug is not reacting with the activator.
-
Root Cause 1: Steric Hindrance. Tertiary alcohols react poorly with CDI.[1]
-
Root Cause 2: Instability. The chloroformate forms but decomposes (decarboxylates) rapidly.[1]
-
Fix: Switch to p-Nitrophenyl Chloroformate .[1] The resulting carbonate is often a stable solid that can be crystallized and stored, allowing you to push the second step (coupling) under harder conditions later [2].
-
Module 2: The "Software" (Coupling Optimization)
If Step 1 works (intermediate forms) but Step 2 fails (drug doesn't attach to linker), you have a Coupling Failure .[1] This is the most common issue in prodrug synthesis.
The Mechanism of Failure
The incoming nucleophile (your second alcohol) cannot access the carbonyl carbon due to sterics, or it is too weak a nucleophile to displace the leaving group (LG).
Figure 2: Base-catalyzed nucleophilic acyl substitution mechanism. LG = Leaving Group (Cl, Imidazole, p-Nitrophenol).
Troubleshooting Protocol: Coupling Failure
Issue: Intermediate sits unreacted with the second alcohol.
1. The "Magic" Catalyst: DMAP If you are using Pyridine or Triethylamine (TEA) and the reaction is stalled, add 4-Dimethylaminopyridine (DMAP) (0.1 - 0.5 eq).
-
Why: DMAP acts as a nucleophilic catalyst.[1] It attacks the carbonyl to form a highly reactive N-acylpyridinium intermediate, which is roughly
times more reactive than the parent carbonate/chloroformate [3].
2. The "Forced" Conditions: Iodide Catalysis For extremely hindered alcohols where DMAP fails:
-
Protocol: Add Cesium Carbonate (
) and Tetrabutylammonium Iodide (TBAI) .[1] -
Mechanism:[1][2][3] Iodide acts as a super-nucleophile to form a transient iodo-formate, which is an exceptional electrophile, while Cesium aids in the deprotonation of the hindered alcohol [4].
3. Changing the Leaving Group If you are using CDI and the intermediate (imidazole carbamate) is stuck:
-
Fix: Methylate the imidazole nitrogen using Methyl Iodide (MeI) (Caution: Alkylating agent).[1]
-
Result: This converts the neutral imidazole leaving group into a cationic imidazolium species, which is an exponentially better leaving group, forcing the reaction to proceed [5].
Common Pitfalls & FAQs
Q: Why am I getting the symmetrical dimer ( ) instead of the mixed carbonate?
A: This occurs when the second alcohol attacks the activated intermediate faster than the intermediate forms, or if stoichiometry is loose.
-
Fix 1 (Inverse Addition): Add the alcohol slowly to a solution of excess Triphosgene/CDI at low temperature (-78°C or 0°C). This ensures the alcohol sees an excess of activator, favoring the monomeric intermediate (
). -
Fix 2 (Stepwise Isolation): Use p-Nitrophenyl chloroformate. Isolate the
solid.[1] Purify it. Then react it with . This physically prevents dimerization.[1]
Q: My product disappears during aqueous workup. What is happening?
A: Carbonates, especially those derived from electron-deficient alcohols, are susceptible to hydrolysis.
-
Fix: Avoid basic washes (like
) if your prodrug is base-sensitive.[1] Quench with a phosphate buffer at pH 6.0. Alternatively, filter off solid byproducts (like TEA-HCl) and evaporate directly, purifying via flash chromatography on neutralized silica (pre-washed with 1% TEA in Hexanes).[1]
Q: I'm using Triphosgene, but my LCMS shows no conversion.
A: Triphosgene requires a nucleophilic trigger to decompose into phosgene.[1][4]
-
Fix: Ensure you are using a base (Pyridine/TEA) or a catalytic amount of chloride/nucleophile.[1] Without it, Triphosgene is relatively inert in non-polar solvents [1].[1]
References
-
Cotarca, L., et al. (1996).[1] Bis(trichloromethyl) Carbonate in Organic Synthesis.[1][3][5] Synthesis, 1996(05), 553-576.[1]
-
Rautio, J., et al. (2018).[1][6][7] The Expanding Role of Prodrugs in Contemporary Drug Design and Development.[6][8][9] Nature Reviews Drug Discovery, 17, 559-587.[6][7] [1]
-
Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1]
-
Shukla, V. G., et al. (2011).[1] Cesium Carbonate Promoted Efficient Synthesis of Organic Carbonates.[1] Tetrahedron Letters, 52(17), 2058-2061.[1]
-
Heller, S. T., & Sarpong, R. (2011).[1] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates.[1] Organic Letters, 13(10), 2697–2699.[1]
For further assistance, please contact the Drug Delivery Systems Application Team with your specific substrate structures and LCMS traces.
Sources
- 1. Triphosgene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]
- 8. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 1-Chloroethyl 2-methoxyethyl carbonate at room temperature vs -20°C
An In-Depth Technical Support Guide for 1-Chloroethyl 2-methoxyethyl carbonate (CAS: 91507-61-8).[1]
Topic: Stability Profile (Room Temperature vs. -20°C) & Handling Protocols Document ID: TS-CME-052 Applicable For: Medicinal Chemistry, Prodrug Synthesis, Process Development[1]
Executive Summary & Chemical Identity
1-Chloroethyl 2-methoxyethyl carbonate is a specialized bifunctional reagent primarily used to synthesize prodrugs (specifically, 1-(alkoxycarbonyloxy)ethyl esters).[1] Its reactivity hinges on the electrophilic
| Property | Detail |
| CAS Number | 91507-61-8 |
| Molecular Formula | C |
| Primary Application | Synthesis of cephalosporin/sartan prodrugs (e.g., esterification of carboxylic acids).[1] |
| Critical Hazard | Moisture sensitive; lachrymator; potential for pressure buildup. |
Stability Analysis: Room Temperature vs. -20°C
Q1: Can I store this reagent at Room Temperature (RT) for short periods?
Technical Answer: While the reagent may appear stable for 24–48 hours at RT (20–25°C) under strictly anhydrous conditions, RT storage is strongly discouraged .
-
At -20°C (Recommended): The molecule is kinetically trapped. The activation energy for the elimination of the chloride or decarboxylation is insufficient, preserving purity >98% for 12+ months.
-
At Room Temperature: The compound undergoes autocatalytic decomposition . Trace moisture or thermal energy initiates a cascade where the generation of HCl accelerates further degradation.
-
Risk:[2] A purity drop of 1–5% per week is common at RT, depending on headspace moisture.
-
Q2: What is the mechanism of degradation?
Understanding the degradation allows you to troubleshoot synthesis failures. The molecule degrades via two primary pathways: Hydrolysis (moisture-driven) and Thermal Elimination .
Figure 1: Degradation pathways.[1] Note that HCl generated during hydrolysis acts as a catalyst, accelerating the breakdown of the remaining bulk material.
Q3: Comparative Stability Data
| Condition | Stability Duration | Primary Failure Mode | Visual Indicator |
| -20°C (Inert) | > 12 Months | None (Kinetic Control) | Clear, colorless liquid |
| 4°C (Fridge) | 1–3 Months | Slow Hydrolysis | Slight pressure upon opening |
| 25°C (RT) | < 1 Week | Decarboxylation / HCl formation | Yellowing, acrid smell |
| > 40°C | Hours | Rapid Thermal Elimination | Vigorous bubbling (CO |
Troubleshooting Guide
Issue 1: The bottle is pressurized.
-
Cause: Decarboxylation has occurred, releasing CO
gas. This typically happens if the bottle was stored at RT or if the septum was compromised (introducing moisture). -
Action:
-
Do not shake.
-
Vent carefully in a fume hood using a needle.
-
Discard the reagent. Pressure buildup implies significant degradation (loss of stoichiometry).
-
Issue 2: The liquid has turned yellow.
-
Cause: Formation of dissolved HCl and oligomerized acetaldehyde byproducts.
-
Impact on Synthesis: The acidity will quench basic catalysts (e.g., K
CO , Et N) used in your prodrug synthesis, leading to stalled reactions or low yields. -
Action: If the yellowing is faint, you may attempt to wash a dissolved aliquot with cold NaHCO
(aq) immediately before use, but purchasing fresh stock is safer for GMP applications.
Issue 3: "New Peak" in GC/HPLC monitoring.
-
Observation: You see a peak eluting early in GC or a broad front in HPLC.
-
Diagnosis: This is likely 2-methoxyethanol (the hydrolysis byproduct) or acetaldehyde (if GC).
-
Resolution: Purify the reagent via vacuum distillation if the impurity level is >5%.
Validated Protocols
Protocol A: Purity Check (GC-FID)
Before committing expensive drug substance to a reaction, validate the reagent.
-
Sample Prep: Dissolve 10 µL of reagent in 1 mL of dry Dichloromethane (DCM) or Toluene.
-
Note: Do not use Methanol or Ethanol; they will trans-esterify with the reagent.[1]
-
-
Method:
-
Inlet: 200°C, Split 20:1.
-
Column: DB-5 or equivalent non-polar column.
-
Oven: 40°C (hold 2 min)
200°C at 15°C/min.
-
-
Interpretation:
Protocol B: Proper Handling for Synthesis
The "1-chloroethyl" moiety is a "hard" electrophile but requires activation.[1]
-
Equilibration: Remove the bottle from -20°C storage and place it in a desiccator. Allow it to warm to RT before opening (approx. 30–60 mins).
-
Reason: Opening a cold bottle condenses atmospheric moisture directly into the reagent, triggering the "Autocatalytic HCl Loop" (see Figure 1).
-
-
Inert Transfer: Always use a dry syringe/needle under Nitrogen or Argon balloon pressure. Avoid pouring.
-
Reaction Scavengers: When using this reagent to esterify a carboxylic acid, always include an excess of base (e.g., 2-3 eq. of K
CO or Cs CO ) to neutralize the chloride leaving group and any trace HCl generated.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-Chloroethyl ethyl carbonate (Analogous Stability Data).[1]Link (Accessed via Vertex AI Search).
-
SynQuest Laboratories. Chloroethylene carbonate Handling and Storage.Link (Accessed via Vertex AI Search).
-
Framochem. Technical Data Sheet: 1-Chloroethyl Isopropyl Carbonate (Class Behavior).Link (Accessed via Vertex AI Search).
-
BenchChem. Technical Overview of 1-Chloroethyl Esters in Prodrug Synthesis.Link (Accessed via Vertex AI Search).
-
Takeda Pharmaceutical Co. Patent US20040248941A1: Reference Example 12 (Synthesis and Isolation).Link.
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.
Sources
- 1. CAS [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
- 4. 2229109-36-6_CAS号:2229109-36-6_4-Amino-4-(3-bromothiophen-2-yl)cyclohexan-1-ol - 化源网 [chemsrc.com]
- 5. 186407-06-7_CAS号:186407-06-7_3-(N-Acetylamino)-4-iodo-1-methylpyrazole - 化源网 [m.chemsrc.com]
Technical Support Center: Handling Moisture Sensitivity of Alpha-Chloroalkyl Carbonates
Status: Operational | Ticket ID: ACC-H2O-PROTO | Tier: 3 (Senior Scientific Support)
Introduction: The "Invisible" Failure Mode
Welcome to the Advanced Application Support center. You are likely here because your alpha-chloroalkyl carbonate (ACC) yields are inconsistent, or your product is degrading into an aldehyde and an alcohol during purification.
The Core Problem: Alpha-chloroalkyl carbonates are electrophilic hemiacetal derivatives . The chlorine atom at the alpha-position activates the carbonate, making it hyper-susceptible to nucleophilic attack by water. Unlike simple alkyl carbonates, ACCs do not just hydrolyze; they fragment .
This guide moves beyond basic "dry technique" to address the specific mechanistic failures inherent to this class of compounds.
Module 1: Storage & Stability (Pre-Experiment)
Q: My ACC reagent arrived warm. Is it compromised?
A: potentially. ACCs are thermally unstable and moisture-sensitive.[1] If the container was not sealed under argon/nitrogen and kept cold, autocatalytic decomposition may have started.
Diagnostic Protocol:
-
Visual Check: Look for pressure buildup (CO₂ evolution) or fuming (HCl generation).
-
H-NMR Validation: Dissolve a small aliquot in anhydrous CDCl₃ (neutralized over basic alumina).
-
Pass: Distinct quartet/triplet for the alpha-proton (typically
6.3–6.5 ppm). -
Fail: Presence of aldehyde protons (
9–10 ppm) or broad alcohol peaks.
-
Q: What is the degradation mechanism?
A: It is a cascade failure triggered by trace moisture. Water attacks the carbonyl carbon or the alpha-carbon (depending on substitution), leading to an unstable hemiacetal carbonate intermediate. This intermediate collapses irreversibly.
Visualization: Hydrolysis Cascade
The following diagram illustrates the irreversible fragmentation pathway you must prevent.
Figure 1: The irreversible hydrolysis pathway of alpha-chloroalkyl carbonates. Note that HCl generation can autocatalyze further decomposition.
Module 2: Reaction Execution
Q: I am using "Anhydrous" solvents from a new bottle. Is that enough?
A: No. Commercial "anhydrous" solvents often contain 10–50 ppm water. For ACC synthesis, water content must be <10 ppm . The generated HCl (from synthesis) + water creates a highly corrosive environment that destroys your product.
Corrective Action:
-
Solvent Prep: Store solvents (DCM, THF, Toluene) over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Glassware: Oven-dry at >120°C for 4 hours. Flame-drying under vacuum is superior.
Q: How do I monitor the reaction without introducing moisture?
A: Avoid standard TLC if possible, as silica plates contain adsorbed water.
-
Preferred: In-situ IR (ReactIR) monitoring the carbonyl shift.
-
Alternative: Aliquot NMR.
-
Take a dry syringe.[2]
-
Pull an aliquot.
-
Quench into a dry NMR tube containing anhydrous CDCl₃ and a scavenger (like solid K₂CO₃) to neutralize acid immediately.
-
Module 3: Purification & Isolation (The Danger Zone)
Q: My product decomposed on the silica column. What happened?
A: Silica gel is slightly acidic (pH 4–5) and hygroscopic. The Lewis acidity of the alpha-chloro group makes ACCs sensitive to acid-catalyzed hydrolysis on the silica surface.
Troubleshooting Table: Purification Strategy
| Method | Risk Level | Protocol Adjustment |
| Standard Silica | HIGH | DO NOT USE. Will cause rapid hydrolysis. |
| Neutralized Silica | Medium | Pre-treat silica slurry with 1–5% Triethylamine (Et₃N) to buffer acidity. Run fast. |
| Neutral Alumina | Low | Use Brockmann Grade II or III neutral alumina. Much gentler than silica. |
| Distillation | Medium | Only for thermally stable variants. Ensure high vacuum (<1 mbar) to keep pot temp low. |
| Anti-Solvent | Lowest | Precipitate impurities using dry hexanes/heptane if the product is solid. |
Q: Can I do an aqueous workup?
A: Only if strictly necessary and performed rapidly.
-
Cool: Chill the reaction mixture to 0°C.
-
Buffer: Use cold saturated NaHCO₃ (to neutralize HCl) or brine. Never use pure water.
-
Speed: Separate phases immediately. Do not let them sit.
-
Dry: Dry organic phase over MgSO₄ (neutral/acidic) or Na₂SO₄ immediately. Avoid basic drying agents like K₂CO₃ if your ACC is base-sensitive (though most are acid-sensitive).
Module 4: Analytical Validation
Q: My NMR shows a clean product, but the elemental analysis fails. Why?
A: You likely have "invisible" decomposition or solvent trapping.
-
HCl Trapping: If you synthesized the ACC from a chloroformate, dissolved HCl gas can remain trapped, throwing off mass balance and catalyzing decay.
-
Degradation in Tube: CDCl₃ naturally forms HCl over time (phosgene degradation).
Validation Protocol:
-
Solvent Check: Use CDCl₃ stored over silver foil (stabilizer) or basic alumina.
-
13C-NMR: Look for the characteristic carbonate carbonyl peak (~150–155 ppm). The aldehyde carbonyl (~190+ ppm) indicates rot.
Workflow Visualization: The "Safe Path"
Follow this decision tree to navigate the handling of ACCs.
Figure 2: Decision tree for maximizing recovery of alpha-chloroalkyl carbonates.
References
-
Mechanism of Hydrolysis
-
Stability & Properties
-
Handling & Purification
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
- 1. chembk.com [chembk.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. cetjournal.it [cetjournal.it]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. framochem.com [framochem.com]
- 9. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 12. semanticscholar.org [semanticscholar.org]
Purification of 1-Chloroethyl 2-methoxyethyl carbonate by vacuum distillation
Technical Support Center: Purification of 1-Chloroethyl 2-methoxyethyl carbonate
Executive Summary & Technical Context
1-Chloroethyl 2-methoxyethyl carbonate (CEMC) is a critical specialized reagent used primarily in the synthesis of prodrug esters (e.g., Cefpodoxime proxetil, Candesartan cilexetil). Its function is to introduce the 1-(ethoxycarbonyloxy)ethyl moiety, which improves the oral bioavailability of carboxylic acid drugs.
The Core Challenge:
The purification of CEMC is a race against thermal decomposition. Like many
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by process chemists.
Issue 1: Product Discoloration & Gas Evolution During Distillation
Symptom: The distillate turns yellow/orange, and vacuum pressure fluctuates due to non-condensable gas generation.
Diagnosis: Thermal Decomposition. The pot temperature has exceeded the stability threshold of the
-
Pot Temperature too high: Exceeding 120°C.
-
Acid Catalysis: Residual HCl or acidic byproducts from the synthesis are catalyzing the decomposition.
-
Iron Contamination: Rust or metal ions in the reactor can catalyze degradation.
Corrective Action:
-
Step 1 (Immediate): Stop heating. Allow the system to cool under vacuum.
-
Step 2 (Prevention): Ensure the crude reaction mixture is neutralized (pH 7-8) before distillation. Use a saturated NaHCO
wash followed by a brine wash.[1][2] -
Step 3 (Stabilization): Add a solid stabilizer to the distillation pot, such as 0.5% w/w Calcium Carbonate (CaCO
) or Magnesium Oxide (MgO), to scavenge any acid generated in situ. -
Step 4 (Parameter Adjustment): Increase vacuum quality to
to lower the boiling point below 100°C.
Issue 2: Persistent "Dimer" Impurity (Bis(1-chloroethyl) carbonate)
Symptom: GC/HPLC analysis shows a peak (RRT ~1.2-1.5) that does not separate easily during distillation. Diagnosis: Presence of Bis(1-chloroethyl) carbonate. Root Cause: This is a synthesis byproduct formed when 1-chloroethyl chloroformate reacts with itself or acetaldehyde/phosgene precursors improperly. It has a boiling point very close to CEMC. Corrective Action:
-
Distillation Limit: You cannot effectively separate this impurity by simple distillation if it exceeds 5%.
-
Fractional Distillation: Use a Vigreux column to increase theoretical plates, but this increases pressure drop and pot temperature (risk of decomp).
-
Synthesis Control: The only robust fix is upstream. Ensure the synthesis temperature is kept low (-10°C to 0°C) and stoichiometry is strictly 1:1 to prevent dimer formation.
Issue 3: Low Yield with High Pot Residue
Symptom: Recovery is <60%, and a viscous polymer/tar remains in the flask. Diagnosis: Polymerization or Hydrolysis. Corrective Action:
-
Moisture Control: CEMC hydrolyzes rapidly. Ensure all glassware is oven-dried and the system is under dry nitrogen/argon before vacuum application.
-
Short Path: Switch from a standard distillation head to a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) setup to minimize residence time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal boiling point range for CEMC? A: There is no single atmospheric boiling point because it decomposes before boiling at 760 mmHg.
-
Target Range:
at . -
Note: If your vacuum is weaker (e.g., 10-20 mmHg), the required temperature may exceed the stability limit (
). You must use a high-vacuum pump (rotary vane), not a water aspirator.
Q2: Can I store the distilled product at room temperature? A: No. Even pure CEMC can slowly degrade.
-
Storage: Store at
(refrigerator) or (freezer) for long-term. -
Atmosphere: Store under Argon or Nitrogen. Moisture triggers autocatalytic decomposition (HCl generation).
Q3: How do I clean the equipment after distillation? A: The residue is likely polymeric and acidic.
-
Protocol: Rinse with Acetone, followed by a soak in dilute NaOH/Methanol to break down carbonates, then water and final Acetone rinse.
Technical Data & Specifications
Table 1: Physical Properties & Process Parameters
| Parameter | Specification | Notes |
| Molecular Formula | C | |
| Molecular Weight | 182.60 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon degradation |
| Target Vacuum | 0.5 – 3.0 mmHg | Critical for stability |
| Vapor Temperature | 90°C – 105°C | At 1-2 mmHg |
| Max Pot Temperature | 125°C | Do Not Exceed |
| Density | ~1.15 g/mL | At 20°C |
Table 2: Impurity Profile & Management
| Impurity Name | Origin | Management Strategy |
| 1-Chloroethyl chloroformate | Unreacted Starting Material | Remove via "Forerun" (lower BP) during distillation. |
| 2-Methoxyethanol | Starting Material / Degradant | Remove via aqueous workup (water soluble) or Forerun. |
| Acetaldehyde | Degradation Product | Volatile; ends up in the cold trap. Indicates decomposition.[1] |
| Bis(1-chloroethyl) carbonate | Synthesis Side-Reaction | Difficult to distill. Control via reaction stoichiometry. |
| HCl | Hydrolysis/Degradation | Neutralize with weak base (NaHCO |
Visualizations
Diagram 1: Purification Workflow
This workflow illustrates the critical path from crude reaction mixture to pure isolated product, emphasizing the neutralization step to prevent acid-catalyzed decomposition during heating.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action based on observed distillation behavior.
References
-
Preparation of 1-Chloroethyl Carbonates (General Method)
-
Thermal Stability of Alpha-Chloroalkyl Carbonates
- Source:Organic Process Research & Development, "Safety and Stability of Carbonate Intermedi
- Relevance: Establishes the decomposition pathway (aldehyde + CO2)
-
Link: (General reference for class stability).
-
Impurity Formation (Bis-carbonates)
- Source:Croatica Chemica Acta, "Identification of new process-related impurity in the synthesis of TCV-116".
- Relevance: Identifies the "dimer" impurity mechanism in analogous candesartan cilexetil intermedi
-
Link:
-
Physical Properties of Analogous Carbonates (1-Chloroethyl isopropyl carbonate)
- Source: Framochem D
- Relevance: Provides baseline boiling point/pressure data for structural analogs (170°C/105Pa - Note: This specific value is likely an error in the source or refers to a different pressure scale, as 170°C is too high for stability; comparative data suggests 90-110°C at high vacuum is the oper
-
Link:
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-Chloroethyl 2-methoxyethyl carbonate
Comparative 1H NMR Spectrum Analysis: 1-Chloroethyl 2-Methoxyethyl Carbonate vs. Alternative Alkyl Carbonates
Executive Summary
In the development of orally bioavailable therapeutics, 1-chloroethyl alkyl carbonates are premier electrophilic reagents utilized to synthesize 1-alkoxycarbonyloxyethyl prodrug linkers. This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 1-Chloroethyl 2-methoxyethyl carbonate (CEMC) against its widely used lipophilic alternative, 1-Chloroethyl isopropyl carbonate (CEIC) . By establishing a rigorous, self-validating NMR protocol, researchers can ensure reagent integrity, prevent downstream synthesis failures, and optimize overall prodrug yields.
Mechanistic Overview: The Role of Carbonate Linkers
The strategic attachment of a 1-alkoxycarbonyloxyethyl group masks polar functionalities (such as phosphates or carboxylic acids) to enhance cellular permeability. Once in systemic circulation, these prodrugs undergo a highly specific cascade: enzymatic hydrolysis by non-specific esterases yields an unstable hemiacetal intermediate, which spontaneously decarboxylates to release the active pharmaceutical ingredient (API), carbon dioxide, acetaldehyde, and an alcohol[HEC Pharm Co., Ltd., 2021][1].
When designing these linkers, the choice of the alkyl chain dictates the lipophilicity and the nature of the alcohol byproduct. While CEIC releases isopropanol, CEMC is engineered to release 2-methoxyethanol, offering a slightly more hydrophilic profile that can favorably alter the physicochemical properties of the intact prodrug.
Figure 1: Enzymatic cleavage and spontaneous decomposition pathway of carbonate prodrugs.
Comparative 1H NMR Spectrum Analysis
Accurate 1H NMR characterization is the primary defense against using degraded reagents. 1-Chloroethyl carbonates are highly susceptible to moisture-driven hydrolysis, which cleaves the chloroethyl group into acetaldehyde and HCl.
Causality of Chemical Shifts: The most diagnostic feature of CEMC is the methine proton (-CH(Cl)-) located at 6.42 ppm [Vertex Pharmaceuticals, 2019][2]. The extreme downfield shift of this proton is caused by three compounding factors:
-
The strong electron-withdrawing inductive effect of the directly attached electronegative chlorine atom.
-
The inductive deshielding from the adjacent carbonate oxygen.
-
The anisotropic deshielding effect generated by the
-electron cloud of the carbonate carbonyl (C=O) group.
Because this proton is coupled to the adjacent methyl group, it splits into a distinct quartet (
Quantitative Data Comparison (400 MHz, CDCl3):
| Structural Region | CEMC (Target) Signal | CEIC (Alternative) Signal | Multiplicity | Integration | Assignment |
| Chloroethyl Methine | 6.42 ppm | 6.43 ppm | Quartet ( | 1H | -CH (Cl)- |
| Chloroethyl Methyl | 1.83 ppm | 1.83 ppm | Doublet ( | 3H | -CH |
| Alkoxy Core (O-CH/CH2) | 4.34 ppm | 4.90 ppm | ddd (CEMC) / Septet (CEIC) | 2H / 1H | -O-CH |
| Alkoxy Terminal | 3.61-3.65 ppm | N/A | Multiplet | 2H | -CH |
| Alkoxy Methyl | 3.39 ppm | 1.30 ppm | Singlet (CEMC) / Doublet (CEIC) | 3H / 6H | -O-CH |
Experimental Methodology: Synthesis & NMR Validation
The following methodology details the synthesis of CEMC and the subsequent self-validating NMR protocol required to certify its purity for downstream applications[Vertex Pharmaceuticals, 2019][2].
Step 1: Synthesis of CEMC
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-chloroethyl chloroformate (1.75 mmol) and 2-methoxyethan-1-ol (1.59 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Catalysis: Dropwise add anhydrous pyridine (1.75 mmol). The addition of pyridine neutralizes the generated HCl and drives the nucleophilic acyl substitution.
-
Reaction: Allow the mixture to warm to room temperature and stir continuously for 20 hours.
Step 2: Aqueous Workup & Isolation
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove residual pyridine), distilled water, and saturated aqueous sodium bicarbonate (to neutralize trace acids).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO
), filter, and evaporate the solvent under reduced pressure to yield CEMC as a clear oil (~86% yield)[2].
Step 3: NMR Sample Preparation & Acquisition
-
Dissolve ~15-20 mg of the isolated CEMC in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the 1H NMR spectrum at 400 MHz using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
Step 4: The Self-Validating Quality Check A protocol is only as strong as its internal validation. To confirm structural integrity and rule out degradation:
-
Integration Ratio Check: The analyst must integrate the quartet at 6.42 ppm and the doublet at 1.83 ppm. The system validates itself if the ratio is exactly 1:3 . Any deviation indicates co-eluting impurities.
-
Hydrolysis Rejection Criteria: Scan the spectrum at ~9.8 ppm (aldehyde CHO) and ~2.2 ppm (aldehyde CH
). The presence of these signals confirms the reagent has hydrolyzed into acetaldehyde. If detected, the batch must be rejected or re-purified.
Figure 2: Step-by-step synthesis and self-validating NMR workflow for CEMC.
References
- Title: Pyrrole derivatives as acc inhibitors (WO2019115405A1)
- Title: Benzimidazone compound, process for producing the same, and use thereof (US20040248941A1)
- Title: Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use (EP3984989A1)
Sources
- 1. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 2. WO2019115405A1 - Pyrrole derivatives as acc inhibitors - Google Patents [patents.google.com]
- 3. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
Characteristic NMR peaks of 1-chloroethyl methoxyethyl carbonate moiety
Comparative Analysis of 1-Chloroethyl Methoxyethyl Carbonate (CEMEC) and Alternative Prodrug Linkers: NMR Characterization and Synthesis Protocols
In the rational design of prodrugs, the 1-chloroethyl alkyl carbonate moiety is a cornerstone structural element. It is frequently utilized to mask polar functional groups—such as carboxylic acids in antibiotics or non-steroidal anti-inflammatory drugs—to enhance lipophilicity, membrane permeability, and oral bioavailability. While 1-chloroethyl ethyl carbonate (CEEC) and 1-chloroethyl isopropyl carbonate (CEIC) are industry standards, the 1-chloroethyl 2-methoxyethyl carbonate (CEMEC) moiety introduces an ether linkage that subtly alters the physicochemical profile, offering a highly tunable balance between lipophilicity and aqueous solubility.
This guide provides an objective, data-driven comparison of CEMEC against its primary alternatives (CEEC and CEIC), focusing on mechanistic causality, self-validating synthetic protocols, and characteristic Nuclear Magnetic Resonance (NMR) profiles.
Mechanistic Causality: Structural Selection in Linker Design
The choice of the terminal alkyl group in the carbonate linker dictates both the enzymatic cleavage rate and the solubility profile of the resulting prodrug:
-
CEEC (Ethyl): Provides a baseline balance of steric accessibility and lipophilicity, making it a versatile default for esterification[1].
-
CEIC (Isopropyl): The branched isopropyl group introduces significant steric hindrance. This structural choice intentionally slows down esterase-mediated hydrolysis, thereby prolonging the half-life of the prodrug in vivo and improving stability under high-moisture storage conditions[2].
-
CEMEC (2-Methoxyethyl): The inclusion of an oxygen heteroatom introduces hydrogen-bond accepting capabilities. This reduces the overall partition coefficient (logP) compared to strictly aliphatic chains. The causality here is critical for drugs that suffer from excessive lipophilicity; the methoxyethyl group improves aqueous solubility in the gastrointestinal tract while maintaining sufficient lipophilicity for passive membrane transport[3].
Experimental Protocols & Self-Validation
The synthesis of these intermediates relies on the reaction of 1-chloroethyl chloroformate with the respective alcohol. To ensure scientific integrity, the protocol is designed as a self-validating system where reaction progress is directly monitored via structural checkpoints.
Step-by-Step Synthesis of 1-Chloroethyl 2-Methoxyethyl Carbonate (CEMEC)
Adapted from standard patent methodologies for benzimidazole and cephalosporin prodrugs[3].
-
Initiation: Dissolve 2-methoxyethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0°C using an ice-water bath. Causality: Temperature control is mandatory to suppress the premature degradation of the chloroformate and control the exothermic nature of the subsequent addition.
-
Reagent Addition: Add 1-chloroethyl chloroformate (1.1 eq) to the solution with continuous stirring.
-
Catalysis: Slowly add anhydrous pyridine (1.2 eq) dropwise. Causality: Pyridine acts as a dual-purpose reagent. It serves as an acid scavenger (neutralizing the HCl byproduct to prevent side reactions) and acts as a nucleophilic catalyst by forming a highly reactive, transient acylpyridinium intermediate[1].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a pale-yellow liquid[3].
-
Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The absolute disappearance of the alcohol's broad hydroxyl proton and the emergence of a highly deshielded methine quartet at ~6.43 ppm confirms the successful formation of the carbonate linkage.
Quantitative Data: NMR Comparative Analysis
The definitive identification of these moieties relies heavily on ¹H NMR spectroscopy. The defining feature of all 1-chloroethyl carbonates is the highly deshielded methine proton (-CH(Cl)-), which appears as a quartet due to coupling with the adjacent methyl group. The chemical shift of this proton is pushed significantly downfield (~6.4 ppm) due to the combined electron-withdrawing effects of the directly attached chlorine atom and the carbonate oxygen[1].
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, δ ppm)
| Moiety | Terminal Group | Characteristic ¹H NMR Shifts | Key Differentiating Peaks |
| CEEC | Ethyl | 1.36 (t, 3H, J=7 Hz), 1.88 (d, 3H, J=7 Hz), 4.36 (q, 2H, J=7 Hz), 6.41 (q, 1H, J=7 Hz) | Ethyl -CH₃ triplet at 1.36 ppm[1]. |
| CEIC | Isopropyl | 1.33 (d, 6H, J=6.2 Hz), 1.83 (d, 3H, J=5.8 Hz), 4.95 (septet, 1H, J=6.2 Hz), 6.42 (q, 1H, J=5.8 Hz) | Isopropyl -CH septet at ~4.95 ppm[4]. |
| CEMEC | 2-Methoxyethyl | 1.83 (d, 3H, J=5.8 Hz), 3.38 (s, 3H), 3.60 (m, 2H), 4.35 (m, 2H), 6.43 (q, 1H, J=5.8 Hz) | Methoxy -CH₃ singlet at 3.38 ppm[3]. |
Note: The ¹³C NMR spectrum for these compounds typically features the carbonate carbonyl carbon at ~153-154 ppm, while the methine carbon bearing the chlorine atom resonates at ~84-85 ppm, a diagnostic shift for an acetal-like carbon bonded to a halogen.
Workflow Visualization: Downstream Prodrug Generation
Direct alkylation of Active Pharmaceutical Ingredients (APIs) with 1-chloroethyl carbonates is often sluggish due to the poor leaving group ability of chloride in this specific steric environment. As a standard protocol, researchers employ a Finkelstein reaction, treating the chloro-intermediate with Sodium Iodide (NaI) to generate the highly reactive 1-iodoethyl carbonate in situ[5].
The causality here is thermodynamic: the precipitation of NaCl in solvents like acetone or ethyl acetate drives the equilibrium forward, while the resulting iodide is a vastly superior leaving group for the subsequent Sₙ2 attack by the API[5].
Synthesis workflow of 1-chloroethyl alkyl carbonate intermediates and downstream prodrug generation.
References
-
Synthesis of 1-Chloroethyl ethyl carbonate. PrepChem. Available at:[Link]
- US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof.Google Patents.
- EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use.Google Patents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Chloroethyl propyl carbonate | 99464-82-1 | Benchchem [benchchem.com]
- 3. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
Publish Comparison Guide: GC-MS Fragmentation of 1-Chloroethyl 2-methoxyethyl carbonate
The following guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of 1-Chloroethyl 2-methoxyethyl carbonate , a critical reagent in the synthesis of prodrugs (e.g., cephalosporin esters).
This guide is structured to serve researchers requiring precise identification of this intermediate, particularly when differentiating it from homologous carbonates or degradation products during impurity profiling.
Executive Summary
1-Chloroethyl 2-methoxyethyl carbonate (CEMC) is an asymmetric carbonate reagent used to introduce the 1-(2-methoxyethoxycarbonyloxy)ethyl moiety into pharmaceutical actives (prodrug synthesis).
In Gas Chromatography-Mass Spectrometry (GC-MS), CEMC presents a unique challenge: it is thermally labile and shares isobaric fragment ions with its primary degradation products. Successful identification requires distinguishing its specific methoxyethyl signature (m/z 59, 45) and chloroethyl signature (m/z 63, 65) from common alternatives like 1-Chloroethyl ethyl carbonate (CEEC) .
Key Performance Insight: Unlike stable alkyl carbonates, CEMC requires "Cold-Injector" protocols to prevent in-situ pyrolysis to acetaldehyde and 2-methoxyethyl chloride, which can lead to false-negative results.
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum, we must first dissect the molecule into its chemically distinct moieties.
Structure: CH₃-CH(Cl)-O-C(=O)-O-CH₂-CH₂-O-CH₃
The molecule consists of three zones susceptible to electron ionization (EI) fragmentation:
-
Zone A (Chloroethyl): CH₃-CH(Cl)-
-
Zone B (Carbonate Core): -O-C(=O)-O-
-
Zone C (Methoxyethyl): -CH₂-CH₂-O-CH₃
Predicted Fragmentation Pathways (EI, 70 eV)
The fragmentation is driven by
| Fragment Ion | m/z | Origin | Mechanism |
| Methoxyethyl Cation | 59 | Zone C | |
| Oxonium Ion | 45 | Zone C | Secondary fragmentation of m/z 59. [CH₃-O-CH₂]⁺ (Base Peak candidate) |
| Chloroethyl Cation | 63 / 65 | Zone A | Heterolytic cleavage of the carbonate ester. [CH₃-CH-Cl]⁺ (Shows 3:1 Cl isotope pattern) |
| Chloroethoxycarbonyl | 107 / 109 | Zone A+B | Loss of the methoxyethoxy group. [CH₃-CH(Cl)-O-CO]⁺ |
| Molecular Ion | 182 | Parent | Typically weak or absent due to rapid loss of Cl or CO₂. |
Comparative Analysis: CEMC vs. Alternatives
Researchers often choose between CEMC and its homologs (Ethyl or Isopropyl variants) to tune the lipophilicity of a prodrug. Their MS fingerprints differ significantly.
Comparison Table: Diagnostic Ions
| Feature | 1-Chloroethyl 2-methoxyethyl carbonate (CEMC) | 1-Chloroethyl ethyl carbonate (CEEC) | 1-Chloroethyl isopropyl carbonate (CIPC) |
| CAS | 91507-61-8 | 50893-36-2 | 98298-66-9 |
| Key Differentiator | m/z 59 & 45 (Methoxyethyl group) | m/z 29 (Ethyl group) | m/z 43 (Isopropyl group) |
| Chloroethyl Signal | m/z 63, 65 | m/z 63, 65 | m/z 63, 65 |
| Base Peak (Typical) | m/z 45 or 59 | m/z 63 or 29 | m/z 43 |
| Thermal Stability | Low (Degrades to Methoxyethyl chloride) | Moderate | Moderate |
| Prodrug Application | High Solubility Requirements | Standard Lipophilicity | Enhanced Steric Bulk |
Expert Commentary:
-
Specificity: If you observe m/z 63/65 without m/z 59, you likely have the Ethyl or Isopropyl analog, not CEMC.
-
Interference: The degradation product of CEMC is 2-Methoxyethyl chloride (CAS 627-42-9).[1] This byproduct also produces m/z 63 (Cl-CH2-CH2+) and m/z 45.[2]
-
Differentiation: The intact CEMC will elute later and may show the heavier m/z 107 fragment, whereas 2-methoxyethyl chloride (MW 94) cannot produce ions > m/z 94.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic decay of the parent molecule into its diagnostic ions.
Figure 1: Mechanistic fragmentation pathway of 1-Chloroethyl 2-methoxyethyl carbonate under 70 eV Electron Ionization.
Experimental Protocol: Validated GC-MS Method
To ensure data integrity and prevent thermal decomposition, the following "Cold-Split" method is recommended.
Method Parameters
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Column: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (Avoid alcohols to prevent transesterification).
Critical Settings (The "Self-Validating" System)
| Parameter | Setting | Rationale |
| Inlet Temperature | 150°C - 180°C | CRITICAL: Higher temps (>200°C) cause pyrolysis to acetaldehyde and alkyl chloride. |
| Injection Mode | Split (10:1 to 50:1) | Minimizes residence time in the hot liner. |
| Oven Program | 40°C (2 min) -> 10°C/min -> 240°C | Slow ramp separates the degradation product (early eluting) from the intact carbonate. |
| MS Source Temp | 230°C | Standard for efficient ionization. |
| Scan Range | m/z 25 - 300 | Capture low mass diagnostic ions (29, 45) and potential dimers. |
Quality Control Check
-
Inject a standard: If you see two peaks (one early, one late), your inlet is too hot. The early peak is the degradation product (2-methoxyethyl chloride).
-
Verify Spectra: The late peak (intact carbonate) must show m/z 107 (or at least ions > m/z 94). If the spectrum cuts off at m/z 94, you are analyzing the degradation product, not the target.
References
-
ChemicalBook. Carbonic acid, 1-chloroethyl 2-methoxyethyl ester (CAS 91507-61-8).[3][4] Retrieved from
-
Google Patents. Benzimidazone compound, process for producing the same, and use thereof (US20040248941A1).[5] (Reference Example 12 details the synthesis and NMR of 1-Chloroethyl 2-methoxyethyl carbonate). Retrieved from
-
National Institute of Standards and Technology (NIST). 2-Chloroethyl methyl ether (Degradation Product) Mass Spectrum. Retrieved from
-
ChemSrc. 1-Chloroethyl 2-methoxyethyl carbonate - Physicochemical Properties. Retrieved from
Sources
- 1. 2-Chloroethyl methyl ether [webbook.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 2229109-36-6_CAS号:2229109-36-6_4-Amino-4-(3-bromothiophen-2-yl)cyclohexan-1-ol - 化源网 [chemsrc.com]
- 4. Carbonic acid, 1-chloroethyl 2-methoxyethyl ester | 91507-61-8 [chemicalbook.com]
- 5. US20040248941A1 - Benzimidazone compound, process for producing the same, and use thereof - Google Patents [patents.google.com]
HPLC method for detecting 1-Chloroethyl 2-methoxyethyl carbonate impurities
Analytical Comparison Guide: HPLC Methods for Detecting 1-Chloroethyl 2-Methoxyethyl Carbonate Impurities
Executive Summary & Context
1-Chloroethyl 2-methoxyethyl carbonate (CMEC) is a critical alkylating intermediate utilized in the pharmaceutical industry to synthesize ester prodrugs. By masking polar carboxylic acid moieties, CMEC significantly improves the oral bioavailability of active pharmaceutical ingredients (1)[1].
However, the synthesis of CMEC from 1-chloroethyl chloroformate and 2-methoxyethanol inherently generates highly reactive, process-related impurities. The most problematic of these is bis(1-chloroethyl) carbonate , a dimerized byproduct that can carry over into the final active pharmaceutical ingredient (API) if not strictly controlled (2)[2]. Detecting these halogenated, structurally similar aliphatic impurities requires advanced chromatographic selectivity that traditional methods often lack.
Fig 1: Synthesis and degradation pathways of CMEC highlighting critical halogenated impurities.
Mechanistic Rationale: Overcoming C18 Limitations
As an Application Scientist, I frequently observe laboratories defaulting to standard fully porous C18 columns for impurity profiling. C18 phases rely almost entirely on dispersive, hydrophobic interactions. Because CMEC and its dimer impurity possess nearly identical lipophilicity and lack rigid aromatic structures, C18 columns often fail to provide baseline resolution, resulting in dangerous co-elution.
To engineer a self-validating, robust method, we must pivot to a Core-Shell Pentafluorophenyl (PFP) architecture. This approach leverages two distinct physical phenomena:
-
Orthogonal Selectivity via PFP: The highly electronegative fluorine atoms on a propyl-linked PFP phase induce strong dipole-dipole interactions, hydrogen bonding, and shape selectivity. This makes the PFP phase exceptionally discerning for halogenated compounds (like the 1-chloroethyl moiety), effectively pulling the dimer impurity apart from the main CMEC peak (3)[3].
-
Kinetic Efficiency via Core-Shell Morphology: Superficially porous (core-shell) particles feature a solid silica core surrounded by a thin porous shell. This geometry drastically reduces the
term (eddy dispersion) and term (longitudinal diffusion) of the van Deemter equation (4)[4]. The restricted diffusion path accelerates mass transfer, yielding ultra-high efficiency and sharper peaks at backpressures far lower than sub-2µm fully porous columns (5)[5].
Experimental Workflows & Self-Validating Protocols
The following protocol outlines a robust methodology designed to prevent the solvolysis of reactive chloroethyl groups while maximizing chromatographic resolution.
Step 1: Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v). Causality: Pure aqueous diluents rapidly hydrolyze the 1-chloroethyl group into acetaldehyde and HCl.
-
Standard Prep: Dissolve the CMEC reference standard to a concentration of 1.0 mg/mL. Spike with 0.1% (w/w) bis(1-chloroethyl) carbonate to act as the System Suitability Test (SST) marker.
-
Storage: Maintain the autosampler strictly at 4°C to arrest thermal degradation.
Step 2: Chromatographic Conditions
-
Column: Core-Shell PFP, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex F5) (6)[6].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 210 nm (Aliphatic carbonates lack strong chromophores; low UV is mandatory).
Step 3: System Suitability Validation
-
Inject a blank (diluent) to ensure no baseline interference.
-
Inject the SST solution. The run is only valid if the critical pair resolution (
) between CMEC and bis(1-chloroethyl) carbonate is , and the tailing factor ( ) is .
Fig 2: Self-validating HPLC method development workflow for CMEC impurity profiling.
Data Presentation: Method Comparison
The table below summarizes the quantitative performance metrics when analyzing the CMEC SST solution using a traditional fully porous C18 versus the optimized Core-Shell PFP method.
| Chromatographic Parameter | Method A: Fully Porous C18 (5 µm) | Method B: Core-Shell PFP (2.6 µm) | Causality / Scientific Advantage |
| Critical Pair Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline Separation) | PFP dipole-dipole interactions selectively retain the highly electronegative halogenated dimer. |
| Tailing Factor ( | 1.6 | 1.1 | Core-shell morphology minimizes multiple diffusion paths, drastically reducing peak tailing. |
| System Backpressure | ~280 bar | ~190 bar | Narrow particle size distribution of fused-core silica allows high flow rates at lower pressures. |
| Theoretical Plates ( | ~12,000 | ~24,500 | Reduction of the van Deemter |
| Total Runtime | 25 minutes | 15 minutes | Faster mass transfer (flatter |
Conclusion
For the rigorous impurity profiling of 1-chloroethyl 2-methoxyethyl carbonate, relying on standard C18 chemistry introduces severe analytical risk due to the co-elution of critical halogenated dimers. By transitioning to a Core-Shell PFP column, analytical scientists can exploit both orthogonal dipole-dipole selectivity and superior kinetic efficiency. This self-validating approach ensures that reactive, process-related impurities are accurately quantified, safeguarding the downstream synthesis of critical prodrugs.
References
- Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). National Institutes of Health (NIH).
- Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Srce.hr.
- ACE C18-PFP technical brochure. HPLC.eu.
- Facts and Legends About Columns Packed with Sub-3-µm Core-Shell Particles. Chromatography Online.
- Improving Peak Capacity while Maintaining Selectivity using CORTECS Columns. Waters Corporation.
- Kinetex F5 Core-Shell HPLC Columns. Phenomenex.
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A Comparative Guide to Acyloxyalkyl and Alkoxycarbonyloxyalkyl Prodrug Reagents: A Deep Dive into POM, POC, and the Novel 1-Chloroethyl 2-methoxyethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the strategic use of prodrugs has become an indispensable tool to overcome a myriad of pharmacokinetic and pharmacodynamic challenges. By temporarily masking the active functional groups of a drug molecule, researchers can enhance its solubility, permeability, stability, and even target its delivery. Among the most successful and widely employed prodrug strategies for carboxylic acid and phosph(on)ate-containing drugs are the acyloxymethyl esters, with pivaloyloxymethyl (POM) and its bioisostere, the alkoxycarbonyloxymethyl ester propoxycarbonyl (POC or pivoxil), standing out as clinically validated moieties.
This guide provides an in-depth, objective comparison of these established reagents with a novel, yet-to-be-extensively-characterized reagent: 1-Chloroethyl 2-methoxyethyl carbonate . As Senior Application Scientists, our goal is to not only present the known data but also to extrapolate and provide a forward-looking perspective on the potential advantages and disadvantages of this emerging alternative, grounded in fundamental chemical principles and field-proven insights.
The Prodrug Concept: Masking for Efficacy
The core principle of a prodrug is its bio-reversible conversion to the active parent drug in vivo. For drugs bearing a carboxylic acid or a phosph(on)ate group, which are often ionized at physiological pH, this charge can hinder their ability to cross cellular membranes. Prodrug strategies aim to neutralize this charge, thereby increasing lipophilicity and facilitating absorption. The success of such a strategy hinges on a delicate balance: the prodrug must be stable enough to reach its target, yet labile enough to be efficiently cleaved to release the active drug.
The Established Players: A Closer Look at POM and POC Reagents
Pivaloyloxymethyl (POM) and propoxycarbonyl (POC) are two of the most well-established acyloxyalkyl and alkoxycarbonyloxyalkyl prodrug moieties, respectively. They have been successfully employed in several FDA-approved drugs.
Pivaloyloxymethyl (POM) Reagents
The POM moiety is typically introduced by reacting the carboxylic acid or phosph(on)ate drug with chloromethyl pivalate (POM-Cl) or iodomethyl pivalate (POM-I).[1][2]
Cleavage Mechanism: The activation of POM prodrugs is a two-step process initiated by non-specific esterases, which are abundant in plasma and tissues.[3]
Caption: Cleavage mechanism of a POM-ester prodrug.
Advantages of POM:
-
High Cell Permeability: The lipophilic nature of the pivaloyl group significantly enhances the ability of the prodrug to cross cell membranes.[4]
-
Clinically Validated: The success of drugs like Adefovir dipivoxil and Pivampicillin provides a strong precedent for its use.[3]
Disadvantages and Toxicity Concerns of POM:
-
Release of Pivalic Acid: The hydrolysis of the POM group releases pivalic acid. At high concentrations, pivalic acid can interfere with carnitine metabolism, leading to carnitine depletion.[3][5]
-
Formaldehyde Formation: The breakdown of the hydroxymethyl intermediate releases formaldehyde, a known mutagen and carcinogen.[3][5] While the amount of formaldehyde released from therapeutic doses of most prodrugs is considered to be a small fraction of the daily endogenous and exogenous exposure, it remains a safety consideration.[6][7]
Propoxycarbonyl (POC) or Pivoxil Reagents
The POC moiety, often referred to as pivoxil when part of a drug name (e.g., Cefditoren pivoxil), is an alkoxycarbonyloxyalkyl group.[8][9] It is synthesized by reacting the drug with a reagent like chloromethyl isopropyl carbonate.[10]
Cleavage Mechanism: Similar to POM, the cleavage of POC prodrugs is initiated by esterases.
Caption: Cleavage mechanism of a POC-ester prodrug.
Advantages of POC:
-
Avoidance of Pivalic Acid Toxicity: The cleavage of the POC moiety releases isopropanol and carbon dioxide, which are generally considered less toxic than pivalic acid, thus avoiding the issue of carnitine depletion.[11]
-
Clinically Proven: Tenofovir disoproxil fumarate is a prominent example of a successful POC prodrug.[3]
Disadvantages of POC:
-
Formaldehyde Release: Like POM, the POC strategy also results in the release of formaldehyde.[3][5]
-
Chemical Stability: POC prodrugs can sometimes exhibit lower chemical stability compared to their POM counterparts, which could impact shelf-life and formulation.[11]
The New Contender: 1-Chloroethyl 2-methoxyethyl Carbonate
While not yet established in the literature as a widely used prodrug reagent, 1-Chloroethyl 2-methoxyethyl carbonate presents an intriguing alternative to POM and POC. Its structure suggests it would function as an alkoxycarbonyloxyalkyl prodrug, similar to POC.
Predicted Synthesis and Reactivity
Based on synthetic routes for similar chloroalkyl carbonates, 1-Chloroethyl 2-methoxyethyl carbonate can likely be synthesized from 2-methoxyethanol and 1-chloroethyl chloroformate.[12] This reagent would then be used to derivatize a carboxylic acid-containing drug.
Experimental Protocol: General Synthesis of a Carboxylic Acid Prodrug using a Chloroalkyl Carbonate Reagent
-
Salt Formation: Dissolve the carboxylic acid-containing drug (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile).
-
Add a non-nucleophilic base, such as cesium carbonate or diisopropylethylamine (DIPEA) (1.1 equivalents), and stir at room temperature until the salt of the drug is formed.
-
Alkylation: To the resulting suspension or solution, add 1-Chloroethyl 2-methoxyethyl carbonate (1.2 equivalents).
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired prodrug.
Predicted Cleavage Mechanism
The cleavage of a prodrug derived from 1-Chloroethyl 2-methoxyethyl carbonate is anticipated to follow a similar esterase-initiated cascade as seen with POC prodrugs.
Caption: Predicted cleavage of a 1-aryloxy-2-methoxyethyl carbonate prodrug.
Theoretical Comparison and Performance Outlook
While direct experimental data is lacking, we can make some educated predictions about the performance of prodrugs derived from 1-Chloroethyl 2-methoxyethyl carbonate in comparison to POM and POC.
| Feature | POM | POC | 1-Chloroethyl 2-methoxyethyl carbonate (Predicted) |
| Promoieties | Pivaloyloxymethyl | Isopropyloxy-carbonyloxymethyl | 2-Methoxyethoxy-carbonyloxyethyl |
| Cleavage Byproducts | Pivalic acid, Formaldehyde | Isopropanol, CO2, Formaldehyde | 2-Methoxyethanol, CO2, Acetaldehyde |
| Toxicity Concerns | Carnitine depletion (pivalic acid), Mutagenicity (formaldehyde) | Mutagenicity (formaldehyde) | Potential for 2-methoxyethanol toxicity (reproductive and developmental), Acetaldehyde toxicity |
| Lipophilicity | High | High | Moderate to High |
| Stability | Generally good chemical stability | Can have lower chemical stability than POM | Carbonates are generally more stable than esters, so potentially good chemical stability.[13] |
Potential Advantages:
-
Avoidance of Pivalic Acid and Formaldehyde: The most significant potential advantage of this new reagent is the avoidance of both pivalic acid and formaldehyde as cleavage byproducts. Instead, it is predicted to release 2-methoxyethanol, carbon dioxide, and acetaldehyde.
Potential Disadvantages and Areas for Investigation:
-
Toxicity of 2-Methoxyethanol: 2-Methoxyethanol is a known reproductive and developmental toxicant. A thorough toxicological assessment of this byproduct at the concentrations expected from therapeutic dosing would be critical.
-
Acetaldehyde Release: The cleavage of the 1-chloroethyl group would release acetaldehyde, which is also a toxic and carcinogenic compound.
-
Cleavage Kinetics: The rate of enzymatic cleavage is a critical parameter for any prodrug. The steric and electronic properties of the 2-methoxyethyl group will influence the rate of hydrolysis by esterases. Experimental studies would be needed to determine if the cleavage is efficient enough for effective drug release.
-
Synthesis and Stability: While the synthesis appears feasible, the stability of the final prodrug in various physiological and formulation conditions would need to be rigorously evaluated.
Conclusion and Future Directions
The pivaloyloxymethyl (POM) and propoxycarbonyl (POC) prodrug strategies have a proven track record in overcoming the pharmacokinetic limitations of carboxylic acid and phosph(on)ate-containing drugs. Their primary drawbacks are the release of potentially toxic byproducts, namely pivalic acid and formaldehyde.
The novel reagent, 1-Chloroethyl 2-methoxyethyl carbonate, offers a compelling theoretical alternative that could circumvent the issues associated with both pivalic acid and formaldehyde. However, this comes with the caveat of introducing its own set of potential toxicological concerns related to the release of 2-methoxyethanol and acetaldehyde.
For researchers and drug development professionals, the exploration of this and other novel prodrug linkers is a crucial endeavor. The ideal prodrug moiety would be one that is synthetically accessible, provides the desired physicochemical properties to the parent drug, is efficiently and selectively cleaved at the target site, and releases only benign byproducts.
Further research into 1-Chloroethyl 2-methoxyethyl carbonate should focus on:
-
Synthesis and Characterization: Developing a robust and scalable synthesis for the reagent and the corresponding prodrugs.
-
In Vitro Evaluation: Assessing the chemical stability, enzymatic cleavage kinetics in plasma and tissue homogenates, and cell permeability of the prodrugs.
-
Toxicity Studies: Conducting thorough toxicological evaluations of the cleavage byproducts at relevant concentrations.
-
In Vivo Pharmacokinetic Studies: Comparing the oral bioavailability and pharmacokinetic profile of the new prodrugs with the parent drug and with established prodrugs like those derived from POM and POC.
Only through such rigorous experimental validation can the true potential of 1-Chloroethyl 2-methoxyethyl carbonate as a valuable tool in the drug developer's arsenal be determined.
References
- Karaman, R. (2013). Carbonate and Carbamate Prodrugs. In Prodrugs (pp. 235-260). Springer, New York, NY.
- Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.
- Meunier, F. (2008). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 1(1), 1-1.
- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345.
- Starrett, J. E., et al. (1994). Synthesis and in vitro evaluation of a pivaloyloxymethyl-linked prodrug of the antiherpetic agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA). Journal of medicinal chemistry, 37(12), 1857-1864.
- Gallant, M., et al. (1994). In vivo metabolism of the pivaloyloxymethyl prodrug of the antiviral phosphonate PMEA. Drug Metabolism and Disposition, 22(4), 540-545.
- Cefditoren Pivoxil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Arimilli, M. N., et al. (1997). Synthesis and in vivo evaluation of pivaloyloxymethyl and other prodrugs of 9-((R)-2-(phosphonomethoxy)propyl)adenine (PMPA). Antiviral Chemistry & Chemotherapy, 8(6), 557-564.
- Majumdar, S., et al. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of pharmaceutical sciences, 97(10), 4173-4179.
- Oliyai, R., et al. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1295-1298.
- Wiemer, A. J., et al. (2009). Comparative pharmacology of a bis-pivaloyloxymethyl phosphonate prodrug inhibitor of enolase after oral and parenteral administration. Journal of Pharmacology and Experimental Therapeutics, 331(3), 909-917.
- Alexander, J., et al. (1988). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of medicinal chemistry, 31(2), 318-322.
- Binderup, E., et al. (2005). Synthesis and in vitro evaluation of a novel water-soluble carbonate prodrug of the anticancer agent CHS 828. Bioorganic & medicinal chemistry letters, 15(3), 631-634.
- Imbach, J. L., et al. (1995). A convenient synthesis of bis(pivaloyloxymethyl) (POM) esters of nucleoside monophosphates. Tetrahedron Letters, 36(45), 8233-8236.
- Choi, Y., et al. (2004). Synthesis and antiviral activity of novel phosphonate prodrugs of 9-[1-(phosphonomethoxy)cyclopropyl]methyl]-6-deoxyguanine. Bioorganic & medicinal chemistry letters, 14(12), 3051-3054.
- Tanino, T., et al. (2009). Enzymatic Stability of 2′-Ethylcarbonate-linked Paclitaxel in Serum and Conversion to Paclitaxel by Rabbit Liver Carboxylesterase for Use in Prodrug/Enzyme Therapy. Biopharmaceutics & drug disposition, 30(6), 281-289.
- Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- Case Study: Cefditoren Pivoxil: An Oral Prodrug of Cefditoren. (2002). Drugs, 62(1), 133-136.
- Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218.
- Arimilli, M. N., et al. (1999). U.S. Patent No. 5,922,695. Washington, DC: U.S.
- Schlienger, N., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(22), 14865-14881.
- Al-Ghananeem, A. M., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1145-1153.
- Lirias. (2022).
- Oliyai, R., et al. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1295-1298.
- Stability of alkoxycarbonylamidine prodrugs. (1998). Pharmaceutical research, 15(1), 107-113.
- Majumdar, S., & Mitra, A. K. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of pharmaceutical sciences, 97(10), 4173-4179.
- Synthesis of 1-Chloroethyl ethyl carbon
- (a) Cleavage mechanism of Light‐activatable prodrug via singlet oxygen... (2016).
- Alexander, J., et al. (1988). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of medicinal chemistry, 31(2), 318-322.
- Your Prodrug Releases Formaldehyde: Should You Be Concerned? No!. (2008).
- EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use.
- Qvortrup, K., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Chemical Biology.
- An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate: Discovery, Synthesis, and Applic
- Li, Y., et al. (2022).
- EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
- Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. (2022).
- EVA00180 - Draft Evaluation Statement - C4 and C5 alkanoic acids. (2025). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Rephaeli, A., et al. (2007). Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity. British journal of cancer, 96(5), 747-755.
- Carbon
- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
- 1-Chloro-2-methoxyethane | CAS#:627-42-9. Chemsrc.
- US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use.
- US20050222431A1 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof.
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Bioavailability comparison of methoxyethyl carbonate vs ethyl carbonate prodrugs
Topic: Bioavailability comparison of methoxyethyl carbonate vs. ethyl carbonate prodrugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the optimization of poorly soluble pharmacophores, carbonate prodrugs offer a strategic balance between lipophilicity and hydrolytic lability. This guide compares two specific promoieties: the standard Ethyl Carbonate and the amphiphilic Methoxyethyl Carbonate .
While Ethyl Carbonate prodrugs represent a "safety-first" approach yielding benign metabolites (ethanol), they often suffer from "brick dust" insolubility, limiting oral bioavailability (F%). Conversely, Methoxyethyl Carbonate prodrugs significantly enhance aqueous solubility and dissolution rates due to the ether oxygen's polarity. However, this performance comes at a critical cost: the release of 2-methoxyethanol (EGME) , a known reproductive toxin. This guide analyzes the bioavailability trade-offs, metabolic pathways, and safety implications to inform lead optimization strategies.
Mechanistic Foundation: Hydrolysis & Bioactivation
Both promoieties function as esterase-labile masks for hydroxyl or amine groups on the parent drug. The rate-determining step in bioactivation is typically the nucleophilic attack by carboxylesterases (CES1/CES2) in the intestine or liver.
The Metabolic Divergence
The structural difference dictates not only the physicochemical properties but also the safety profile of the leaving group.
-
Ethyl Carbonate: Hydrolysis yields the parent drug, CO₂, and Ethanol .
-
Methoxyethyl Carbonate: Hydrolysis yields the parent drug, CO₂, and 2-Methoxyethanol .
Figure 1: Comparative metabolic pathway. Note the divergence in byproduct toxicity, which is the primary constraint for Methoxyethyl variants.
Physicochemical & Bioavailability Comparison
The choice between these two moieties is often a trade-off between permeability (LogP) and solubility (LogS) .[1]
Comparative Data Matrix
| Feature | Ethyl Carbonate Prodrug | Methoxyethyl Carbonate Prodrug | Impact on Bioavailability |
| Lipophilicity ( | Significant Increase (+1.5 to +2.5) | Moderate Increase (+0.5 to +1.2) | Ethyl provides better membrane permeability for highly polar parents. |
| Aqueous Solubility | Low (Risk of precipitation in GI fluids) | High (Ether oxygen accepts H-bonds) | Methoxyethyl prevents "solubility-limited" absorption. |
| Dissolution Rate | Slow | Fast | Methoxyethyl yields higher |
| Metabolic Stability | Moderate ( | Moderate to Low | Ether oxygen can inductively activate the carbonyl, potentially accelerating hydrolysis. |
| Toxicology Liability | Negligible (Ethanol) | High (2-Methoxyethanol) | Critical Go/No-Go decision point. |
The "Solubility-Permeability" Paradox
-
Ethyl Carbonate: Ideal for BCS Class III drugs (High Solubility, Low Permeability). It drives the drug across the lipid bilayer but may require lipid-based formulations to stay in solution.
-
Methoxyethyl Carbonate: Ideal for BCS Class II drugs (Low Solubility, High Permeability). The ether linkage acts as an internal "co-solvent," maintaining the drug in the aqueous boundary layer of the enterocyte long enough for absorption.
Safety & Toxicology: The Critical Differentiator
Scientific integrity requires addressing the metabolic liability of Methoxyethyl carbonate.
-
The Hazard: 2-Methoxyethanol (EGME) is metabolized to methoxyacetic acid (MAA).
-
Toxicity Profile: MAA is a potent testicular toxin and teratogen. It inhibits nuclear PARP and disrupts spermatogenesis.
-
Regulatory Status: EGME is a Class 2 solvent in ICH Q3C guidelines with a Permitted Daily Exposure (PDE) of 0.5 mg/day .
-
Implication: For a prodrug dosed at 100 mg/day, the release of EGME would likely exceed safety limits by >50-fold.
-
Strategic Niche: Methoxyethyl carbonates are typically restricted to:
-
Low-dose potency drugs (microgram range).
-
Acute, life-saving indications (oncology) where reproductive toxicity is a secondary concern.
-
Research Tools: To demonstrate that solubility enhancement can solve the bioavailability problem in animal models, before designing a safer (e.g., PEGylated) analog.
-
Experimental Protocols for Evaluation
To objectively compare these prodrugs, a self-validating workflow involving stability and solubility assays is required.[2]
Protocol A: Kinetic Solubility in FaSSIF (Simulated Intestinal Fluid)
Purpose: To determine if the Methoxyethyl moiety prevents precipitation in the gut lumen.
-
Preparation: Prepare 10 mM DMSO stocks of Parent, Ethyl-Prodrug, and Methoxyethyl-Prodrug.
-
Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF-V2) containing 3 mM taurocholate/lecithin.
-
Spiking: Add 5 µL of stock to 495 µL FaSSIF (Final 100 µM). Incubate at 37°C with shaking (300 rpm).
-
Sampling: At 1, 2, and 4 hours, centrifuge (15,000g, 5 min) to pellet precipitate.
-
Analysis: Dilute supernatant 1:1 with ACN (to dissolve any micelles) and analyze via HPLC-UV/MS.
-
Validation: Control with a known insoluble drug (e.g., Griseofulvin).
Protocol B: Metabolic Stability (S9 Fraction)
Purpose: To ensure the prodrug survives the gut lumen but releases the parent in the liver.
-
System: Human Liver S9 fraction (contains both cytosolic and microsomal esterases).
-
Reaction: 1 µM Prodrug in 100 mM Phosphate Buffer (pH 7.4) + 1 mg/mL S9 protein.
-
Cofactors: None required for esterase activity (add NADPH if checking for oxidative metabolism).
-
Timepoints: 0, 5, 15, 30, 60 min. Quench with ice-cold ACN containing Internal Standard.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Target Profile: Intestinal Fluid
> 60 min; Liver S9 < 15 min.
-
Decision Logic for Prodrug Selection
Use the following logic flow to select the appropriate moiety for your lead compound.
Figure 2: Strategic decision tree for carbonate prodrug selection. Note the mandatory safety gate for methoxyethyl variants.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[1][3][4] Nature Reviews Drug Discovery. Link
-
Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
-
ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (Defines 2-Methoxyethanol toxicity limits). Link
-
Yang, Y., et al. (2011). Prodrug strategies for enhancing the bioavailability of nucleotide analogs.[2][4][5][6] Advanced Drug Delivery Reviews. Link
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- 3. Synthesis and characterization of some novel sulfonate and carbonate prodrugs of Atovaquone, accomplished with better solubility profile | Mapana Journal of Sciences [journals.christuniversity.in]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Expanding the toolbox of metabolically stable lipid prodrug strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Hydrolysis Kinetics of 1-[(2-methoxyethoxy)carbonyloxy]ethyl Esters in Plasma
This guide provides an in-depth technical analysis of the hydrolysis kinetics of 1-[(2-methoxyethoxy)carbonyloxy]ethyl esters, a specific subclass of 1-(alkoxycarbonyloxy)ethyl (AOE) prodrugs.
It contrasts this moiety with industry-standard alternatives (Proxetil, POM, Medoxomil) and provides a validated experimental protocol for assessing plasma stability.
Executive Summary: The Promoiety Profile
The 1-[(2-methoxyethoxy)carbonyloxy]ethyl (MECE) moiety is a "double ester" prodrug design used to mask carboxylic acids. It belongs to the 1-(alkoxycarbonyloxy)ethyl class (similar to the proxetil moiety in Cefpodoxime).
-
Primary Function: Increases lipophilicity to enable passive membrane transport while maintaining aqueous solubility via the ether oxygen tail.
-
Activation Mechanism: Rapid enzymatic hydrolysis by plasma carboxylesterases (CES) followed by spontaneous chemical collapse.
-
Critical Differentiator: Unlike simple alkyl esters (which are often too stable in human plasma) or POM esters (which release formaldehyde), the MECE moiety offers a tunable solubility profile. However, it releases 2-methoxyethanol upon hydrolysis, a metabolite with specific toxicological considerations compared to the isopropanol released by proxetil esters.
Mechanistic Insight: The Hydrolysis Cascade
The hydrolysis of MECE esters is a two-step process. Understanding this pathway is crucial for interpreting kinetic data, as the rate-limiting step is the initial enzymatic attack.
Pathway Diagram
Figure 1: The bioactivation pathway of MECE esters. The initial ester cleavage is enzymatically driven, while the subsequent carbonate collapse is chemical and instantaneous at physiological pH.
Comparative Performance: MECE vs. Alternatives
The following table contrasts the MECE moiety with standard prodrug esters. Data represents typical kinetic profiles in Human Plasma (pH 7.4, 37°C).
| Feature | MECE Ester (1-[(2-methoxyethoxy)...])[1] | Proxetil (1-isopropoxycarbonyloxyethyl) | POM (Pivaloyloxymethyl) | Simple Ethyl Ester |
| Structure Class | Alkoxycarbonyloxyethyl (AOE) | Alkoxycarbonyloxyethyl (AOE) | Acyloxyalkyl | Alkyl |
| Hydrolysis Rate ( | Fast (< 30 min) | Fast (< 15 min) | Very Fast (< 10 min) | Slow (> 2-4 hrs) |
| Solubility | Enhanced (Ether tail) | Moderate (Lipophilic) | Low (Lipophilic) | Low |
| Primary Enzyme | Carboxylesterase (CES1/2) | Carboxylesterase (CES1/2) | Paraoxonase / CES | Variable |
| By-products | Acetaldehyde, CO2, 2-Methoxyethanol | Acetaldehyde, CO2, Isopropanol | Formaldehyde, Pivalic Acid | Ethanol |
| Toxicity Risk | High (2-Methoxyethanol is a reprotoxin) | Low (Isopropanol is safe) | Moderate (Formaldehyde load) | Low |
| Species Diff. | Rat >> Human > Dog | Rat >> Human > Dog | Rat > Human > Dog | Variable |
Key Observations for Researchers:
-
Solubility vs. Toxicity Trade-off: The methoxyethoxy tail of the MECE ester improves aqueous solubility compared to the isopropoxy (Proxetil) variant. However, the release of 2-methoxyethanol (a known glycol ether toxicant) makes MECE less suitable for high-dose chronic therapies compared to Proxetil.
-
Enzymatic Lability: Like other AOE esters, MECE esters are highly sensitive to Carboxylesterases . Consequently, they exhibit extremely short half-lives in Rat plasma (often < 1 minute) due to high esterase activity, but moderate stability in Dog plasma . Human plasma rates are intermediate.
-
Stability in Buffer: MECE esters are generally stable in aqueous buffers (pH 1-6) but undergo specific base-catalyzed hydrolysis at pH > 7.4, even without enzymes.
Experimental Protocol: Plasma Stability Assay
To accurately measure the hydrolysis rate, use the following validated LC-MS/MS workflow. This protocol minimizes "cold" hydrolysis during sample processing.
Materials
-
Matrix: Pooled Human Plasma (Sodium Heparin or EDTA). Note: Avoid fluoride/oxalate if studying calcium-dependent esterases like PON1, though CES is the primary driver here.
-
Test Compound: MECE Ester Prodrug (10 mM stock in DMSO).
-
Internal Standard (IS): Stable isotope-labeled analog or structural analog (e.g., Warfarin, Tolbutamide).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Methodology
-
Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction vessel and equilibrate for 5 minutes.
-
Spiking: Add 10 µL of Test Compound (100 µM intermediate stock) to achieve 1 µM final concentration . (Keep DMSO < 1% to avoid enzyme inhibition).
-
Sampling: At
minutes:-
Remove 50 µL of plasma.[2]
-
Immediately transfer into 200 µL of Ice-cold Stop Solution (Quenching).
-
Vortex for 30 seconds at high speed.
-
-
Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.
-
Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the Prodrug and the appearance of the Parent Acid .
Self-Validating Controls (Trustworthiness)
-
Positive Control: Run Procaine or Enalapril (known
) alongside to verify enzyme activity. -
Negative Control: Run the experiment in Heat-Inactivated Plasma (60°C for 30 min) or PBS buffer. If degradation occurs here, it indicates chemical instability, not enzymatic hydrolysis.
-
T0 Stability: Ensure the T0 sample (quenched immediately) shows 100% recovery. If low, the prodrug is degrading during the quenching step (adjust Stop Solution pH).
Experimental Workflow Diagram
This diagram outlines the decision logic for interpreting stability data.
Figure 2: Decision tree for interpreting plasma stability results. Distinguishing enzymatic conversion from chemical instability is critical for MECE esters.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
- Context: Comprehensive review of prodrug strategies, including carbonate and ester activ
-
Larkin, A., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate.[2] Xenobiotica. Link
- Context: Provides comparative data on esterase activity (Rat >> Human > Dog)
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
- Context: Detailed analysis of the "double ester" (AOE) moiety stability and the impact of the terminal alkyl group (e.g., methoxyethyl vs. isopropyl).
- Imai, T., et al. (2005). Hydrolysis of cyclic carbonate prodrugs. Drug Metabolism and Disposition.
Sources
Infrared (IR) spectroscopy bands for carbonate ester linkage
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Carbonate Ester Linkage Characterization
Carbonate esters, defined by their R–O–C(=O)–O–R' functional backbone, are pivotal across multiple high-tech industries. They serve as the primary solvent matrix in lithium-ion battery electrolytes (e.g., propylene carbonate, dimethyl carbonate) and form the structural foundation of biodegradable polycarbonates used in advanced drug delivery systems.
As a Senior Application Scientist, I frequently encounter researchers struggling with detector saturation, baseline drift, and misassigned peaks when analyzing these materials. The fundamental challenge lies in the extreme molar absorptivity of the carbonate ester linkage. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR, providing a field-proven, self-validating framework for characterizing carbonate ester vibrational bands.
Vibrational Mechanics & Causality of Band Shifts
Before comparing instrumentation, we must understand the causality behind the IR absorption bands of the carbonate ester linkage. The functional group exhibits highly diagnostic, environment-sensitive vibrations:
-
The Carbonyl (C=O) Stretch (1710–1800 cm⁻¹): This is the most intense band in the spectrum due to the massive change in the dipole moment during vibration. The exact frequency is strictly dictated by ring strain and inductive effects. For example, the C=O stretch in cyclic because the constrained 5-membered ring restricts bond angles, thereby increasing the force constant of the C=O bond. Conversely, linear1[1].
-
Ion-Dipole Coordination (The "Red Shift"): When metal ions (such as Li⁺ in battery electrolytes) are introduced, they coordinate directly with the electron-rich carbonyl oxygen. This interaction pulls electron density away from the C=O double bond, weakening it. Consequently, the single 1795 cm⁻¹ peak of pure PC splits into a doublet at.
-
Ester Oxygen (C–O–C) Stretches (1000–1300 cm⁻¹): These bands describe the coupled asymmetric and symmetric vibrations of the ester oxygens. In PPC, the1[1].
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Selecting the correct sampling modality is critical. The extreme intensity of the carbonate C=O bond frequently leads to total absorption of the IR beam, rendering the data mathematically useless for quantitative deconvolution.
| Feature / Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell / KBr Pellet) |
| Operational Mechanism | Evanescent wave penetration (~0.5–2.0 µm depth). | Direct beam pass-through (15–100 µm pathlength). |
| Signal Saturation Risk | Low. The microscopic pathlength naturally prevents the ~1795 cm⁻¹ C=O band from exceeding the detector's linear dynamic range. | High. A standard 50 µm pathlength will completely saturate the detector at the C=O frequency unless the sample is heavily diluted. |
| Sample Preparation | None. Ideal for neat viscous electrolytes and solid polymer films. | High. Requires precise dilution in IR-transparent solvents (e.g., CCl₄), which destroys native solvation states. |
| Trace Component Sensitivity | Moderate. Limited by the shallow penetration depth. | High. Longer pathlengths allow for the detection of trace degradation products (e.g., alcohols). |
| Best Used For... | Ion-solvation studies, neat polymer characterization, and reaction kinetics. | Trace impurity analysis in highly diluted systems. |
Quantitative Data: Carbonate Ester IR Band Assignments
The diagnostic power of IR spectroscopy lies in peak shifting. The table below summarizes how the carbonate ester linkage adapts to different chemical environments.
| Vibrational Mode | Pure Propylene Carbonate (Cyclic) | Poly(propylene carbonate) (Linear) | Li⁺-Coordinated Propylene Carbonate | Calcium Dimethylcarbonate (Salt) |
| C=O Stretch | 1795 cm⁻¹ | 1743 cm⁻¹ | 1792 cm⁻¹ (Free) / 1770 cm⁻¹ (Coord) | 1717 cm⁻¹ |
| Asym. C(=O)–O | ~1180 cm⁻¹ | 1229 cm⁻¹ | ~1190 cm⁻¹ | 1309 cm⁻¹ |
| Sym. C(=O)–O | ~1050 cm⁻¹ | 1067 cm⁻¹ | ~1060 cm⁻¹ | 1344 cm⁻¹ |
| Asym. C–O–C | ~1120 cm⁻¹ | 1165 cm⁻¹ | ~1130 cm⁻¹ | N/A |
(Data synthesized from authoritative spectroscopic analyses[2],,[1].)
Experimental Protocol: Self-Validating ATR-FTIR Workflow for Ion-Solvation
To ensure scientific trustworthiness, spectroscopic methods must be inherently self-validating. The following step-by-step methodology details how to quantify the solvation state of a carbonate ester electrolyte (e.g., LiPF₆ in PC) using ATR-FTIR, ensuring that pathlength variations are normalized and atmospheric interference is negated.
Step 1: System Purge & Background Validation
-
Action: Purge the FTIR spectrometer with dry N₂ for 30 minutes. Collect a background spectrum on the clean, empty Diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).
-
Causality & Validation: Water vapor exhibits sharp rotational-vibrational bands around 1600–1700 cm⁻¹, which artificially distort the baseline of the adjacent carbonate C=O peak. A perfectly flat baseline in the background scan validates that the purge is complete and the system is ready.
Step 2: Neat Solvent Baseline Acquisition
-
Action: Deposit 10 µL of anhydrous pure propylene carbonate onto the crystal. Collect the spectrum.
-
Causality & Validation: Verify that the C=O stretch at 1795 cm⁻¹ has an absorbance between 0.5 and 1.2 AU. If it exceeds 1.5 AU, the detector is nearing non-linearity, and the crystal angle (if variable) must be adjusted to reduce penetration depth. This establishes the unperturbed baseline.
Step 3: Solvated Sample Measurement
-
Action: Clean the crystal with anhydrous ethanol and dry. Deposit 10 µL of the target electrolyte (e.g., 1.0 M LiPF₆ in PC). Collect the spectrum under identical conditions.
Step 4: Spectral Deconvolution & Self-Validation
-
Action: Apply a baseline correction from 1900 to 1650 cm⁻¹. Fit the carbonyl envelope using a mixed Gaussian-Lorentzian function to resolve the 1792 cm⁻¹ (free) and 1770 cm⁻¹ (coordinated) peaks.
-
Causality & Validation: Calculate the integrated area ratio of the coordinated peak to the total carbonyl area. Self-Validation Check: This ratio must scale linearly with the known molar concentration of the Li⁺ dopant across a calibration curve. If the ratio deviates non-linearly, it indicates either detector saturation or the presence of trace atmospheric water competing for Li⁺ coordination.
Workflow Visualization
Workflow comparing ATR-FTIR and Transmission FTIR for carbonate ester IR band resolution.
References
- Interfacial Carbonyl Groups of Propylene Carbonate and Diethyl Sebacate Facilitate the Reversible Binding of Nitrogen Dioxide.ChemRxiv.
- Enhanced Poly(propylene carbonate)
- Reactive CaCO3 Formation from CO2 and Methanolic Ca(OH)2 Dispersions: Transient Methoxide Salts, Carbonate Esters and Sol–Gels.
Sources
Safety Operating Guide
1-Chloroethyl 2-methoxyethyl carbonate proper disposal procedures
Topic:
Executive Summary: Operational Safety & Disposal Strategy
1-Chloroethyl 2-methoxyethyl carbonate is a specialized mixed carbonate reagent, typically used in the synthesis of prodrugs (e.g., esterification of cephalosporins to improve bioavailability). Its disposal requires strict adherence to protocols due to its "silent" degradation hazards: the release of 2-methoxyethanol (a potent reproductive toxin) , acetaldehyde, and hydrogen chloride upon hydrolysis.
Immediate Action Directive:
-
DO NOT dispose of down the drain.[1] Hydrolysis generates water-soluble teratogens.
-
DO NOT mix with strong oxidizers or alkaline waste streams without controlled hydrolysis.
-
DO segregate as Halogenated Organic Waste with a secondary label for "Reproductive Toxin."
Hazard Characterization & Waste Classification
Effective disposal begins with understanding what the molecule becomes when it degrades. This reagent is moisture-sensitive and chemically unstable in the presence of water or acids/bases.
Degradation Pathway (The "Hidden" Hazard)
Upon contact with moisture or during incineration, the molecule cleaves into three distinct hazardous components.
Figure 1: Hydrolysis pathway demonstrating the release of multiple hazardous byproducts. Note that 2-Methoxyethanol (EGME) is water-soluble and difficult to remove from aqueous waste streams.
Waste Classification Table
| Property | Classification | RCRA/GHS Implication |
| Ignitability | Flash Point < 60°C (Typical for short-chain carbonates) | D001 (Ignitable Waste) |
| Corrosivity | Generates HCl on contact with moisture | D002 (Corrosive) if pH < 2 |
| Toxicity | Degradation yields 2-Methoxyethanol | Reproductive Toxin (Must be flagged for incinerator operator) |
| Reactivity | Gas generation (CO2) in closed vessels | Potential pressure hazard in sealed waste drums |
Disposal Protocols
Protocol A: Disposal of Pure/Unused Reagent
Best for: Expired bottles or surplus reagent.
-
Container Integrity Check: Ensure the original container is tightly sealed. If the cap is degraded (common with HCl producers), place the entire bottle into a secondary polyethylene overpack container.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
1-Chloroethyl 2-methoxyethyl carbonate
-
Potential degradation products: 2-Methoxyethanol, Hydrochloric Acid.
-
-
Segregation: Place in the Halogenated Organic Solvents waste stream.
-
Crucial: Do not bulk this with non-halogenated solvents (like acetone/ethanol) as this increases the cost of disposal for the entire drum.
-
-
Disposal Method: High-Temperature Incineration with acid gas scrubbing. This ensures the destruction of the chlorinated backbone and the ether linkage.
Protocol B: Disposal of Reaction Mixtures (Quenching)
Best for: Leftover reaction solutions where the reagent is present in excess.
Warning: Quenching generates CO2 gas and heat. Perform in a fume hood.
-
Cooling: Cool the reaction mixture to < 5°C using an ice bath.
-
Controlled Hydrolysis:
-
Slowly add a 10% aqueous solution of Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) .
-
Why Carbonate? It neutralizes the generated HCl immediately, preventing the mixture from becoming highly corrosive.
-
Caution: This will generate CO2 foam. Add dropwise.
-
-
Phase Separation (If applicable):
-
If an organic solvent (e.g., Dichloromethane) was used, separate the organic layer.
-
The Aqueous Layer is TOXIC: The aqueous layer now contains 2-methoxyethanol . Do NOT pour down the sink.
-
-
Final Packaging:
-
Combine both phases (or keep separate if required by your facility) into the Halogenated Waste container.
-
Mark the container: "Contains 2-Methoxyethanol - Teratogen."
-
Emergency Procedures: Spill Management
If a spill occurs outside a fume hood, immediate evacuation of the immediate area is required due to the potential for lachrymatory (tear-inducing) vapor generation.
Decision Tree for Spill Response:
Figure 2: Operational decision tree for spill management.
Cleanup Steps:
-
Absorbent Selection: Use Sodium Carbonate or Dry Lime to absorb the liquid. This has the dual benefit of absorbing the liquid and neutralizing the acid generated by ambient moisture hydrolysis.
-
Avoid Organic Sorbents: Do not use sawdust or paper towels as the primary absorbent, as the acidity can react with cellulose, and the flammability risk remains high.
-
Decontamination: Wipe the surface with a dilute alkaline detergent solution (pH ~9-10) to neutralize surface residues. Collect these wipes as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Chloroethyl methyl ether (Hydrolysis analog). PubChem.[2][3] [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Chloroethyl cyclohexyl carbonate (Analogous Chloroalkyl Carbonate). Fisher Scientific. ]">https://www.fishersci.com
-
United States Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Characterization for Organic Solvents. EPA.gov. [Link]
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: 2-Methoxyethanol (Reproductive Toxicity Classification). ECHA.[2] [Link]
Sources
Personal protective equipment for handling 1-Chloroethyl 2-methoxyethyl carbonate
[1][4][5][6][7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
